1,3-Dichloro-5-iodo-2-methoxybenzene
Description
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Properties
IUPAC Name |
1,3-dichloro-5-iodo-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJGGYZSAZOOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 1,3-Dichloro-5-iodo-2-methoxybenzene
CAS Number: 71742-42-2
This technical guide provides a comprehensive overview of 1,3-Dichloro-5-iodo-2-methoxybenzene, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a halogenated aromatic compound with the molecular formula C₇H₅Cl₂IO.[1] Its structure features a benzene (B151609) ring substituted with two chlorine atoms, one iodine atom, and a methoxy (B1213986) group. These substituents significantly influence the molecule's reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 71742-42-2 | [1] |
| Molecular Formula | C₇H₅Cl₂IO | [1] |
| Molecular Weight | 302.92 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)I)Cl | [1] |
| Physical Appearance | Off-white powder (predicted based on related compounds) |
Synthesis
Proposed Experimental Protocol: Iodination of 2,6-Dichloroanisole (B52528)
This protocol is based on established methods for the iodination of activated aromatic compounds.
Materials:
-
2,6-Dichloroanisole
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Sulfuric acid (catalyst)
-
Sodium thiosulfate (B1220275) solution
-
Sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloroanisole in methanol.
-
Add iodine (I₂) to the solution and stir until it is completely dissolved.
-
Slowly add a solution of periodic acid in methanol to the reaction mixture.
-
Add a catalytic amount of sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the following data are predicted based on the analysis of the closely related compound, 1,3-dichloro-5-iodobenzene.
| Technique | Predicted Data |
| ¹H NMR | A singlet for the methoxy protons (around 3.9-4.0 ppm) and two singlets or two doublets (with a small coupling constant) for the two aromatic protons. |
| ¹³C NMR | Signals for the methoxy carbon, the two chlorinated aromatic carbons, the iodinated aromatic carbon, and the two aromatic carbons bearing hydrogen atoms. The carbon attached to the iodine would be at a lower field. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 302, along with characteristic isotopic patterns for the two chlorine atoms. Fragmentation would likely involve the loss of a methyl group and halogen atoms. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, C-O stretching of the ether, and C-Cl and C-I stretching in the fingerprint region. |
Solubility
The solubility of this compound has not been empirically determined in the available literature. However, based on its chemical structure, it is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
Applications in Drug Development
This compound is classified as a drug intermediate, indicating its use as a building block in the synthesis of more complex, pharmacologically active molecules. The presence of three different halogen substituents at specific positions, along with a methoxy group, provides multiple sites for further chemical transformations.
The iodine atom is particularly useful for introducing further complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, allowing for the construction of diverse molecular scaffolds.
Halogenated aromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of novel therapeutic agents.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound itself. Its primary role is as a synthetic intermediate. The biological activity of its derivatives would depend on the specific functionalities introduced in subsequent synthetic steps. Halogenated compounds can influence biological systems through various mechanisms, including acting as enzyme inhibitors or modulators of protein-protein interactions. Further research is required to elucidate the pharmacological profile of compounds derived from this intermediate.
References
An In-depth Technical Guide to 1,3-Dichloro-5-iodo-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1,3-Dichloro-5-iodo-2-methoxybenzene, a halogenated anisole (B1667542) derivative used as a building block in synthetic organic chemistry. This document details its nomenclature, physicochemical properties, a plausible experimental protocol for its synthesis, and its role as a chemical intermediate.
Nomenclature
The chemical structure of the title compound can be systematically named in two ways according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules:
-
This compound : This name treats "benzene" as the parent compound. The substituents (chloro, iodo, methoxy) are numbered to give the lowest possible locant set {1, 2, 3, 5}, and then listed in alphabetical order.
-
2,6-Dichloro-4-iodoanisole : This is an equally valid IUPAC name that uses the common name "anisole" (methoxybenzene) as the parent compound. In this nomenclature, the carbon atom bearing the methoxy (B1213986) group is assigned position 1. This is often the preferred name as it is based on a common and recognized parent structure.
Physicochemical and Computed Properties
The properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, experimental values for properties such as melting and boiling points are not widely published.
| Property | Value | Source |
| CAS Number | 71742-42-2 | Fluorochem[1] |
| Molecular Formula | C₇H₅Cl₂IO | Fluorochem[1] |
| Molecular Weight | 302.92 g/mol | Fluorochem[1] |
| Purity | ≥95% | Fluorochem[1] |
| Calculated LogP | 3.95 | Fluorochem[1] |
| Hydrogen Bond Acceptors | 1 | Fluorochem[1] |
| Fraction of sp³ Carbons | 0.143 | Fluorochem[1] |
Synthesis and Experimental Protocols
This compound is not a naturally occurring compound and must be prepared through multi-step organic synthesis. A plausible and efficient route involves the electrophilic iodination of a commercially available dichloroanisole precursor. The following protocol is adapted from methodologies reported for the iodination of 3,5-dichloroanisole, a direct precursor to the title compound.
Reaction Scheme:
References
An In-depth Technical Guide to the Synthesis of 1,3-Dichloro-5-iodo-2-methoxybenzene
This technical guide provides a comprehensive overview of a feasible synthesis pathway for 1,3-dichloro-5-iodo-2-methoxybenzene, a halogenated aromatic compound with potential applications as an intermediate in the development of novel pharmaceuticals and other complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Proposed Synthesis Pathway: Electrophilic Aromatic Iodination
The most direct and chemically sound approach for the synthesis of this compound is the electrophilic aromatic iodination of the precursor, 1,3-dichloro-2-methoxybenzene (also known as 2,6-dichloroanisole).
The regioselectivity of this reaction is dictated by the directing effects of the substituents on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-, para-directing group. The two chlorine atoms are deactivating but also ortho-, para-directing. In this specific substrate, the two positions ortho to the methoxy group (C2 and C6) are already occupied by chlorine atoms. Therefore, the incoming electrophile (an iodonium (B1229267) ion) is directed to the position para to the methoxy group, which is the C5 position. The chlorine atoms at C1 and C3 further deactivate the ring, but the activating effect of the methoxy group is dominant, enabling the iodination to proceed at the C5 position.
Caption: Proposed synthesis pathway for this compound.
Starting Material
The key starting material for this synthesis is 1,3-dichloro-2-methoxybenzene (CAS No: 1984-65-2). This compound can be sourced from various chemical suppliers. Alternatively, it can be synthesized in the laboratory, for example, through the methylation of 2,6-dichlorophenol (B41786) using a suitable methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
Experimental Protocol: Iodination of 1,3-Dichloro-2-methoxybenzene
The following is a detailed experimental protocol for the iodination of 1,3-dichloro-2-methoxybenzene. This procedure is adapted from established methods for the regioselective iodination of electron-rich aromatic compounds using N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA).[1]
Materials and Reagents:
-
1,3-Dichloro-2-methoxybenzene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1,3-dichloro-2-methoxybenzene (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add N-iodosuccinimide (1.1 eq). Cool the mixture to 0 °C using an ice bath.
-
Initiation of Reaction: Add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask and stir for 10 minutes to reduce any unreacted iodine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the proposed synthesis. The yield is an estimate based on similar reactions reported in the literature.[1]
| Parameter | Value |
| Starting Material | 1,3-Dichloro-2-methoxybenzene |
| Molecular Weight of SM | 177.03 g/mol |
| Iodinating Agent | N-Iodosuccinimide (NIS) |
| Molecular Weight of NIS | 224.98 g/mol |
| Catalyst | Trifluoroacetic acid (TFA) |
| Product | This compound |
| Molecular Weight of Product | 302.93 g/mol |
| Stoichiometric Ratio (SM:NIS) | 1 : 1.1 |
| Reaction Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Estimated Yield | 85-95% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound can be effectively achieved through the regioselective electrophilic iodination of 1,3-dichloro-2-methoxybenzene. The provided protocol, utilizing N-iodosuccinimide and a catalytic amount of trifluoroacetic acid, offers a mild and efficient method for this transformation. This guide serves as a foundational resource for researchers undertaking the synthesis of this and structurally related compounds for applications in medicinal chemistry and materials science.
References
Spectroscopic Profile of 1,3-Dichloro-5-iodo-2-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 1,3-Dichloro-5-iodo-2-methoxybenzene. Due to the limited availability of specific experimental data for this compound in public literature and databases, this document also includes predicted spectroscopic characteristics and generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₇H₅Cl₂IO Molecular Weight: 302.92 g/mol CAS Number: 71742-42-2
Spectroscopic Data Summary
The following tables summarize the expected and theoretical spectroscopic data for this compound. These values are based on established principles of spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | Doublet | 1H | Aromatic H (C4-H) |
| ~ 7.2 - 7.5 | Doublet | 1H | Aromatic H (C6-H) |
| ~ 3.9 - 4.1 | Singlet | 3H | Methoxy (-OCH₃) |
Note: Predicted shifts are in CDCl₃. Coupling constants (J) between the aromatic protons are expected to be in the range of 2-3 Hz (meta-coupling).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 155 - 160 | C-OCH₃ |
| ~ 135 - 140 | C-Cl |
| ~ 130 - 135 | C-H |
| ~ 125 - 130 | C-H |
| ~ 115 - 120 | C-Cl |
| ~ 90 - 95 | C-I |
| ~ 60 - 65 | -OCH₃ |
Table 3: Mass Spectrometry Data
| m/z Value | Interpretation |
| ~ 302/304 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl/³⁷Cl isotopes) |
| ~ 287/289 | [M-CH₃]⁺ fragment |
| ~ 259/261 | [M-CH₃-CO]⁺ fragment |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~ 3100 - 3000 | C-H stretch (aromatic) |
| ~ 2950 - 2850 | C-H stretch (methoxy) |
| ~ 1550 - 1450 | C=C stretch (aromatic ring) |
| ~ 1250 - 1200 | C-O-C stretch (asymmetric) |
| ~ 1050 - 1000 | C-O-C stretch (symmetric) |
| ~ 800 - 600 | C-Cl stretch |
| ~ 600 - 500 | C-I stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
Data Acquisition (¹³C NMR):
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100 µg/mL.
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
GC Conditions (if applicable):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the instrument's anvil.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected prior to the sample scan.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
A Comprehensive Technical Guide to the Safety and Handling of 1,3-Dichloro-5-iodo-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for 1,3-Dichloro-5-iodo-2-methoxybenzene (CAS No. 71742-42-2). The information is compiled from safety data sheets (SDS) and chemical supplier information to ensure a comprehensive understanding for laboratory and drug development applications.
Chemical and Physical Properties
This compound is a halogenated aromatic compound.[1] It is identified as a drug intermediate used in the synthesis of various active compounds.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂IO | [2] |
| Molecular Weight | 302.93 g/mol | [2] |
| CAS Number | 71742-42-2 | [1] |
| Appearance | Off-white powder | [3] |
| Melting Point | 53-61°C | [4] |
| LogP | 3.953 | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS pictograms associated with it indicate that it is harmful and an irritant.[1]
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is crucial to ensure safety when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][7]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[7] Fire-resistant and impervious clothing is recommended.[5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a filter type appropriate for dusts and mists.[5][7]
Handling Procedures
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
Storage
-
Store in a well-ventilated place.[5]
-
Keep the container tightly closed.[5]
-
Store locked up.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[7][8]
First Aid Measures
Immediate medical attention is often required in case of exposure.
| Exposure Route | First Aid Protocol | Source |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. | [1] |
| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention. | [1][5] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][7] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [1][7] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Use personal protective equipment.
-
Avoid dust formation.
-
Sweep up and shovel into suitable containers for disposal.[7]
-
Do not let the chemical enter the environment.[7]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1,3-Dichloro-5-iodobenzene | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dichloro-5-iodobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1,3-Dichloro-5-iodo-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-dichloro-5-iodo-2-methoxybenzene, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data, this document compiles available information from various sources and outlines general experimental protocols for the determination of its physical properties.
Core Physical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information. It is important to note that some physical properties remain undetermined.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂IO | ChemSpider |
| Molecular Weight | 302.93 g/mol | |
| CAS Number | 71742-42-2 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, iodo, and methoxy substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), and C-Cl bonds.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely published. However, its synthesis can be logically approached through electrophilic iodination of a corresponding dichlorinated anisole (B1667542) precursor. The following is a generalized, hypothetical protocol based on standard organic chemistry principles.
Hypothetical Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Detailed Method (Hypothetical):
-
Reaction Setup: To a solution of 1,3-dichloro-2-methoxybenzene in a suitable inert solvent (e.g., dichloromethane (B109758) or acetic acid), an iodinating agent such as N-iodosuccinimide (NIS) or iodine (I₂) is added.
-
Catalysis: A catalytic amount of a strong acid, like sulfuric acid, is carefully introduced to facilitate the electrophilic substitution.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (typically ranging from room temperature to a gentle heat) for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).
-
Workup: Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as recrystallization from an appropriate solvent system or column chromatography on silica (B1680970) gel, to yield pure this compound.
Role in Drug Development
This compound is recognized as a drug intermediate, signifying its role as a building block in the synthesis of more complex, pharmacologically active molecules. The presence of three different halogen atoms at specific positions on the benzene (B151609) ring, along with a methoxy group, offers multiple reactive sites for synthetic transformations.
Potential Synthetic Utility Workflow
Caption: Potential synthetic pathways utilizing this compound.
The iodine atom is a particularly useful functional group for various carbon-carbon bond-forming reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of diverse molecular fragments, which is a critical step in the construction of novel drug candidates. The chlorine atoms can also participate in cross-coupling reactions, typically under different catalytic conditions, or be targets for nucleophilic aromatic substitution. This multi-functional nature makes this compound a valuable scaffold in medicinal chemistry for the generation of compound libraries for drug discovery. However, specific signaling pathways directly modulated by this compound are not documented, as its primary role is that of a synthetic intermediate rather than a biologically active agent itself.
References
An In-depth Technical Guide on the Solubility of 1,3-Dichloro-5-iodo-2-methoxybenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility in Drug Development
The solubility of a compound is a critical physicochemical property that influences its behavior in both in vitro and in vivo systems. In drug discovery and development, solubility affects a wide range of parameters including:
-
Bioavailability: Poorly soluble compounds often exhibit low absorption from the gastrointestinal tract, leading to reduced oral bioavailability.[2]
-
In Vitro Assays: Inaccurate solubility data can lead to misleading results in biological assays.[2][3]
-
Formulation Development: Understanding solubility is essential for designing appropriate dosage forms and delivery systems.[4][5]
Two primary types of solubility are assessed during drug development: kinetic and thermodynamic solubility.[5]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often used for high-throughput screening in early drug discovery.[3][5] It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing precipitation.[3]
-
Thermodynamic (or Equilibrium) Solubility: This represents the true solubility of a compound at equilibrium, where the dissolved solute is in balance with the undissolved solid.[2][4] It is a crucial parameter for lead optimization and formulation development.
Quantitative Solubility Data
As specific experimental data for 1,3-Dichloro-5-iodo-2-methoxybenzene is not publicly available, the following table is provided as a template for researchers to record their findings when conducting solubility studies. It is populated with hypothetical data for illustrative purposes.
| Organic Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |
| Acetone | 25 | Shake-Flask | [Record Data] | [Record Data] | [e.g., Clear solution] |
| Ethanol | 25 | Shake-Flask | [Record Data] | [Record Data] | [e.g., Slight precipitation] |
| Methanol | 25 | Shake-Flask | [Record Data] | [Record Data] | [e.g., Clear solution] |
| Dichloromethane | 25 | Shake-Flask | [Record Data] | [Record Data] | [e.g., Fully dissolved] |
| Chloroform | 25 | Shake-Flask | [Record Data] | [Record Data] | [e.g., Fully dissolved] |
| Ethyl Acetate | 25 | Shake-Flask | [Record Data] | [Record Data] | [e.g., Partially soluble] |
| Toluene | 25 | Shake-Flask | [Record Data] | [Record Data] | [e.g., Low solubility] |
| Hexane | 25 | Shake-Flask | [Record Data] | [Record Data] | [e.g., Insoluble] |
Experimental Protocols for Solubility Determination
The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask (SSF) method .[6] This method involves adding an excess of the solid compound to the solvent of interest and agitating the mixture until equilibrium is reached.[6]
-
Preparation: Weigh an excess amount of this compound solid into a suitable vial.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[3][6]
-
Quantification: Accurately measure the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][7]
-
Calculation: The solubility is then calculated from the measured concentration.
For higher throughput screening, a kinetic solubility assay can be employed.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilution: Add a small volume of the DMSO stock solution to the organic solvent of interest in a microtiter plate.
-
Incubation: Mix the contents and incubate for a defined period (e.g., 2 hours).[3]
-
Detection of Precipitation: Measure the amount of precipitation, which can be done using nephelometry (light scattering) or by filtering the solution and measuring the UV absorbance of the filtrate.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound using the shake-flask method.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. evotec.com [evotec.com]
- 3. enamine.net [enamine.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
A Technical Guide to 1,3-Dichloro-5-iodo-2-methoxybenzene for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-dichloro-5-iodo-2-methoxybenzene, a halogenated aromatic compound with significant potential as a key building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. This document outlines its commercial availability, physicochemical properties, a plausible synthetic route, and its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a range of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities.
A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 71742-42-2 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₂IO | [2] |
| Molecular Weight | 302.93 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | Off-white powder | [4] |
| Purity | Available up to ≥98% |
Note: Some properties for the closely related compound 1,3-dichloro-5-iodobenzene (B1583806) are included for comparative purposes, as detailed experimental data for the title compound is limited in publicly available literature.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be derived from established methodologies for the iodination of analogous aromatic compounds. The proposed synthesis involves the direct electrophilic iodination of 2,6-dichloroanisole (B52528).
Proposed Synthesis: Iodination of 2,6-Dichloroanisole
The synthesis of this compound can be achieved via the iodination of 2,6-dichloroanisole. This reaction is an electrophilic aromatic substitution, where an iodine cation (I⁺) acts as the electrophile. A common method for generating the iodonium (B1229267) ion is the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid catalyst. Research on the iodination of the isomeric 3,5-dichloroanisole (B44140) suggests that silver salts, such as silver sulfate (B86663), can be effective in promoting this transformation.[5][6]
Experimental Protocol: Iodination of 2,6-dichloroanisole (Proposed)
This protocol is adapted from methodologies for similar halogenations of substituted anisoles.[5][6]
Materials:
-
2,6-dichloroanisole
-
Molecular iodine (I₂)
-
Silver sulfate (Ag₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) (or solvent-free conditions)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,6-dichloroanisole (1.0 eq.), molecular iodine (1.1-1.5 eq.), and silver sulfate (1.1-1.5 eq.).
-
Solvent Addition (Optional): Add anhydrous dichloromethane as the solvent. Alternatively, the reaction can be attempted under solvent-free conditions, potentially with gentle heating.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, dilute the mixture with additional dichloromethane.
-
Quenching: Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Separate the organic layer, and wash it with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization: The structure and purity of the synthesized product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
Aryl iodides, such as this compound, are highly valuable precursors in drug discovery and development due to their ability to participate in a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a particularly powerful tool for the synthesis of biaryl and heteroaryl scaffolds present in many kinase inhibitors and other therapeutic agents.
The iodine atom in this compound is significantly more reactive than the chlorine atoms in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.[7][8][9]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Visualizing Synthetic and Application Pathways
To aid in the conceptualization of the synthesis and application of this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.
Conclusion
This compound represents a strategically important building block for medicinal chemistry and drug discovery. Its commercial availability and the potential for selective functionalization via well-established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, make it an attractive starting material for the synthesis of novel and complex molecular architectures. This guide provides a foundational understanding for researchers to leverage the utility of this compound in their synthetic endeavors. Further research into its application in the synthesis of specific biologically active molecules will undoubtedly continue to expand its importance in the field.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1,3-Dichloro-5-iodo-2-methoxybenzene_71742-42-2_Hairui Chemical [hairuichem.com]
- 4. 1,3-Dichloro-5-iodobenzene | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. "Iodination of 3,5-Dichloroanisole Using Silver Salts" by Alex Fan [egrove.olemiss.edu]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1,3-Dichloro-5-iodo-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development, where the creation of biaryl scaffolds is a frequent necessity. Polysubstituted biphenyl (B1667301) derivatives are prevalent structural motifs in a wide array of pharmacologically active compounds. The strategic introduction of halogen and methoxy (B1213986) substituents onto the biphenyl core allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its biological activity and pharmacokinetic profile.
This document provides a detailed protocol for the Suzuki coupling of 1,3-dichloro-5-iodo-2-methoxybenzene with various arylboronic acids. The presence of three different halogen atoms on the benzene (B151609) ring offers a unique opportunity for chemoselective functionalization. Based on the established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > OTf >> Cl), the carbon-iodine bond is the most reactive site, allowing for selective coupling at this position while leaving the chloro substituents intact for potential subsequent transformations. The resulting 2',4'-dichloro-5'-methoxybiphenyl derivatives are valuable intermediates for the synthesis of novel compounds with potential applications in medicinal chemistry.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.
Experimental Protocol
This protocol is a general guideline for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the highest yields for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-(trifluoromethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (B84403) (K₃PO₄))
-
Solvent (e.g., Toluene (B28343), 1,4-Dioxane, Dimethylformamide (DMF), often in a mixture with water)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required. Then, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2',4'-dichloro-5'-methoxybiphenyl derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Quantitative Data Summary
While specific experimental data for the Suzuki coupling of this compound is not extensively reported in the literature, the following table provides representative conditions and expected yields based on protocols for structurally similar polyhalogenated and methoxy-substituted aryl iodides. These values should serve as a starting point for reaction optimization.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12-16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12-18 | 80-90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 18-24 | 75-85 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O (5:1) | 80 | 10-14 | 80-90 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthesis of Biaryl Compounds Using 1,3-Dichloro-5-iodo-2-methoxybenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 1,3-dichloro-5-iodo-2-methoxybenzene as a key building block. The strategic placement of three halogen atoms with differential reactivity makes this reagent a valuable scaffold for the selective formation of carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The primary focus of these protocols is on leveraging the higher reactivity of the carbon-iodine bond over the carbon-chlorine bonds, allowing for regioselective functionalization.
Introduction
This compound is a versatile synthetic intermediate for the construction of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl. This inherent difference in reactivity allows for the selective coupling at the iodine-bearing carbon, leaving the two chlorine atoms available for subsequent transformations if desired. This document outlines protocols for Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings to generate a diverse range of biaryl and vinyl-substituted compounds.
Data Presentation: Representative Reaction Conditions
The following tables summarize representative conditions for various palladium-catalyzed cross-coupling reactions with this compound. The yields are based on typical outcomes for similar aryl iodides and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12-16 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2-3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16-24 | 80-90 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8-12 | 88-98 |
Table 2: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (1-5) | - | Toluene | 110 | 12-18 | 80-90 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 8-12 | 85-95 |
| 3 | (4-Methoxyphenyl)trimethylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Dioxane | 100 | 16-24 | 75-85 |
Table 3: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 18 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 130 | 24 | 75-85 |
| 3 | 1-Octene | Herrmann's catalyst (1) | - | K₂CO₃ | NMP | 110 | 16 | 60-70 |
Table 4: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | DIPEA | DMF | RT | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | THF | 50 | 6 | 90-98 |
Experimental Protocols
The following are detailed, representative methodologies for the key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent system (e.g., Toluene/Ethanol/H₂O, 4:1:1)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring at 90-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Stille Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane reagent (e.g., tributyl(phenyl)stannane, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Flame-dried reaction flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in the anhydrous, degassed solvent.
-
Add the palladium catalyst.
-
Heat the mixture to a temperature between 80 and 110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture can be treated with a solution of potassium fluoride (B91410) to precipitate the tin byproducts.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired biaryl product.[1] Note: Organotin compounds are toxic and should be handled with appropriate safety precautions.
Protocol 3: Heck Reaction
This protocol provides a general method for the palladium-catalyzed vinylation of this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (2 mol%), and the ligand (4 mol%).
-
Add the base (2.0 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 120 °C for 18 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling
This protocol details a general procedure for the palladium and copper co-catalyzed coupling of this compound with a terminal alkyne.[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 4 mol%)
-
Base (e.g., Et₃N, 3.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2 mol%), and the copper(I) iodide (4 mol%).
-
Evacuate and backfill with argon.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the amine salt precipitate, washing with the reaction solvent.
-
Concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the generalized experimental workflow and a key catalytic cycle for the synthesis of biaryl compounds.
Caption: Generalized experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,3-Dichloro-5-iodo-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 1,3-dichloro-5-iodo-2-methoxybenzene. This versatile building block, featuring three halogen atoms with differentiated reactivity, offers a valuable scaffold for the synthesis of complex organic molecules in pharmaceutical and materials science research.
Introduction
This compound is a highly functionalized aromatic compound with three potential reaction sites for palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bonds follows the general trend for oxidative addition to palladium(0), with the C-I bond being significantly more reactive than the C-Cl bonds. This inherent chemoselectivity allows for the selective functionalization at the 5-position, making this molecule an attractive starting material for the synthesis of diverse derivatives.
This document outlines detailed experimental protocols for the selective coupling at the iodo-position, providing a foundation for methodology development and optimization.
Synthesis of this compound
A common method for the synthesis of the title compound is the electrophilic iodination of 3,5-dichloroanisole (B44140).
Experimental Protocol:
To a solution of 3,5-dichloroanisole (1.0 mmol) in dichloromethane (B109758) (20 mL) in a round-bottom flask, add silver sulfate (B86663) (0.55 mmol) and iodine (1.5 mmol). The reaction mixture is stirred at room temperature for 60 hours. After cooling the reaction in an ice-water bath, it is quenched with an aqueous solution of sodium metabisulfite. The mixture is then vacuum filtered, and the residue is washed with dichloromethane. The organic-insoluble product can be dissolved in DMSO for further analysis.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C-I bond of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.
Hypothetical Reaction Scheme:
General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation:
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 4-6 | High | General Protocol |
| Phenylboronic Acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [2] |
Experimental Protocol (Adapted from general procedures):
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%) in a degassed solvent (e.g., toluene).
-
Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reagents, followed by a degassed solvent system (e.g., toluene and water). Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.
Hypothetical Reaction Scheme:
General experimental workflow for Buchwald-Hartwig amination.
Data Presentation:
Specific examples for the Buchwald-Hartwig amination of this compound are not widely reported. The following table presents conditions for the amination of 4-iodoanisole, which can be used as a guide.
| Amine | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 2 h | High | General Protocol |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | Reflux | 6 h | 94 (for 4-chlorotoluene) | General Protocol |
Experimental Protocol (Adapted from general procedures):
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add a dry, degassed solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[3]
Hypothetical Reaction Scheme:
General experimental workflow for Sonogashira coupling.
Data Presentation:
The following data is based on the selective mono-coupling of the structurally similar 2,6-diiodoanisole with terminal alkynes, demonstrating the feasibility of selective coupling at one of the C-I bonds.[4]
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (15) | Diisopropylamine (B44863) | Toluene | Room Temp. | 12 | 82 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (15) | Diisopropylamine | Toluene | Room Temp. | 12 | 82 |
Experimental Protocol (Adapted from[4]):
-
Reaction Setup: In a reaction flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent such as toluene.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-15 mol%), and an amine base (e.g., diisopropylamine or triethylamine, 2.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting aryl iodide is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The catalytic cycle for these palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Disclaimer: The provided protocols are based on established literature for similar compounds and should be considered as starting points. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve optimal results for specific substrates. All reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for 1,3-Dichloro-5-iodo-2-methoxybenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,3-dichloro-5-iodo-2-methoxybenzene, a key intermediate in the preparation of various pharmaceutical compounds. This document offers detailed protocols for its application in common cross-coupling reactions and highlights its potential in the synthesis of targeted therapies, such as Bcl-2 inhibitors.
Introduction
This compound is a highly functionalized aromatic building block valuable in medicinal chemistry and drug discovery. Its distinct substitution pattern, featuring three different halogen atoms and a methoxy (B1213986) group, allows for regioselective modifications through various cross-coupling reactions. The disparate reactivity of the iodo, chloro, and methoxy substituents enables sequential, controlled derivatization, making it an ideal starting material for the synthesis of complex molecular architectures found in many active pharmaceutical ingredients (APIs).
The primary utility of this intermediate lies in its susceptibility to palladium-catalyzed cross-coupling reactions such as Suzuki-Myaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are foundational in modern pharmaceutical synthesis for the construction of carbon-carbon and carbon-nitrogen bonds.
Key Applications in Pharmaceutical Synthesis
The structural motif of this compound is integral to the synthesis of a number of targeted therapies, particularly inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of apoptosis (programmed cell death), and its inhibition is a validated therapeutic strategy in various cancers. The dichloromethoxybenzene core of this intermediate is found in potent Bcl-2 inhibitors like Venetoclax and Navitoclax.
Below are detailed protocols for the application of this compound in key synthetic transformations.
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, the reaction can be selectively performed at the more reactive iodine position.
Protocol for Selective Mono-Arylation at the Iodo Position:
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 Toluene/Water)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 10 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 85 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a key transformation for introducing alkynyl moieties into pharmaceutical scaffolds.
Protocol for Selective Alkynylation at the Iodo Position:
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine)
-
Degassed solvent (e.g., THF)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.
-
Concentrate the filtrate and redissolve in a suitable organic solvent.
-
Wash with aqueous ammonium (B1175870) chloride, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical):
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 8 | 91 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | 4 | DIPEA | DMF | 50 | 6 | 87 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (3) | 5 | Et₃N | Acetonitrile | RT | 10 | 84 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for synthesizing arylamines that are prevalent in pharmaceuticals.
Protocol for Selective Amination at the Iodo Position:
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., G3-XPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, to a reaction vessel, add the palladium pre-catalyst and the base.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical):
| Entry | Amine | Pd Pre-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | G3-XPhos (2) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | G2-BrettPhos (2) | LHMDS | Dioxane | 110 | 24 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₂CO₃ | t-BuOH | 90 | 20 | 91 |
Signaling Pathway and Mechanism of Action
As previously mentioned, this compound is a key precursor for the synthesis of Bcl-2 inhibitors. The Bcl-2 protein is a central regulator of the intrinsic apoptotic pathway. In cancer cells, overexpression of Bcl-2 sequesters pro-apoptotic proteins (e.g., BIM, BAD, PUMA), preventing them from activating BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent caspase activation, leading to cell death. Bcl-2 inhibitors, often referred to as BH3 mimetics, bind to the BH3-binding groove of Bcl-2, displacing the pro-apoptotic proteins and thereby initiating apoptosis.
Conclusion
This compound is a versatile and valuable intermediate for pharmaceutical synthesis. Its well-defined reactivity in key cross-coupling reactions allows for the efficient and selective construction of complex molecular frameworks. The protocols and data presented herein provide a solid foundation for researchers and scientists to utilize this building block in the development of novel therapeutics, particularly in the area of targeted cancer therapy. As with any chemical process, appropriate safety precautions should be taken, and optimization of the reaction conditions may be necessary for specific substrates and scales.
Application Notes and Protocols for the Regioselective Functionalization of 1,3-Dichloro-5-iodo-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the regioselective functionalization of 1,3-dichloro-5-iodo-2-methoxybenzene. This trifunctionalized benzene (B151609) derivative offers a versatile platform for the synthesis of complex molecular architectures due to the differential reactivity of its three halogen substituents. The primary focus of these protocols is the selective functionalization at the most reactive C-I bond, leaving the C-Cl bonds intact for potential subsequent transformations.
Principle of Regioselectivity
The regioselective functionalization of this compound is governed by the inherent differences in the reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-OTf > C-Cl. This differential reactivity allows for the selective activation of the carbon-iodine bond under milder reaction conditions, while the more stable carbon-chlorine bonds remain unreacted. By carefully controlling the catalyst system, temperature, and reaction time, chemists can achieve high selectivity for transformations at the 5-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, this reaction can be performed selectively at the iodo position to introduce a variety of aryl or vinyl substituents.
Quantitative Data Summary: Suzuki-Miyaura Coupling
Reaction conditions and yields are based on similar polyhalogenated aromatic substrates and should be optimized for specific coupling partners.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 75-90 |
| 2 | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Dioxane | 80-100 | 8-16 | 80-95 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 60-80 | 12-18 | 85-98 |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with this compound at the iodo position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene and Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., toluene/water 4:1) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for introducing alkynyl moieties into aromatic systems and can be performed with high regioselectivity at the iodo position of this compound.
Quantitative Data Summary: Sonogashira Coupling
Reaction conditions and yields are based on similar polyhalogenated aromatic substrates and should be optimized for specific coupling partners.
| Entry | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (1-3) | CuI (2-5) | Et₃N | THF | RT - 50 | 6-12 | 85-95 |
| 2 | Pd(PPh₃)₄ (2-4) | CuI (4-8) | Diisopropylamine | DMF | RT - 60 | 8-16 | 80-92 |
| 3 | Pd(OAc)₂ (1-2) / PPh₃ (2-4) | CuI (2-5) | Piperidine | Toluene | 50-70 | 6-12 | 82-94 |
Experimental Protocol: Regioselective Sonogashira Coupling
This protocol provides a general procedure for the palladium and copper co-catalyzed coupling of a terminal alkyne with this compound at the iodo position.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, degassed)
-
Anhydrous solvent (e.g., THF, degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₂Cl₂), and copper(I) iodide (e.g., 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF) and the degassed amine base (e.g., triethylamine, 2-3 equiv).
-
To the resulting suspension, add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Catalytic Systems for Reactions Involving 1,3-Dichloro-5-iodo-2-methoxybenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving the versatile, albeit sterically hindered and electron-rich, aryl iodide, 1,3-Dichloro-5-iodo-2-methoxybenzene . Due to the limited availability of specific literature for this exact substrate, the following protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are based on well-established methodologies for structurally similar and analogous compounds. These protocols offer a robust starting point for the synthesis of complex molecular architectures, which are of significant interest in medicinal chemistry and materials science.
The differential reactivity of the carbon-iodine bond over the more stable carbon-chlorine bonds allows for selective functionalization at the 5-position, making this compound a valuable building block for the synthesis of highly substituted aromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For a sterically hindered substrate such as this compound, the selection of a bulky, electron-rich phosphine (B1218219) ligand is crucial to facilitate the catalytic cycle and achieve high yields.
Quantitative Data Summary: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl iodides with substitution patterns analogous to this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DMF/H₂O (4:1) | 90 | 24 | 70-85 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | THF/H₂O (3:1) | 80 | 18 | 75-88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%).
-
Add degassed toluene and degassed deionized water in a 10:1 ratio (to achieve a 0.1 M concentration with respect to the aryl iodide).
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing and catalyst activation.
-
Heat the mixture to 100 °C using a preheated oil bath. Maintain the reaction at this temperature with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with Polychlorinated Anisoles
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions with polychlorinated anisole (B1667542) substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for this challenging yet crucial transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of polychlorinated anisoles, providing potential causes and actionable solutions.
Q1: My Suzuki coupling reaction with a polychlorinated anisole is showing low to no conversion. What are the likely causes and how can I improve the yield?
Low conversion with polychlorinated anisoles is a frequent challenge, primarily due to the low reactivity of the C-Cl bonds, which is further influenced by the electron-donating methoxy (B1213986) group.
Potential Causes:
-
Inactive Catalyst: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.[1] Your chosen catalyst system may not be active enough for this transformation.
-
Inappropriate Ligand: The ligand plays a critical role in activating the palladium catalyst. For electron-rich aryl chlorides like polychlorinated anisoles, bulky and electron-rich phosphine (B1218219) ligands are often necessary to promote oxidative addition.[2]
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial for an efficient reaction and is highly interdependent.[3] An inappropriate combination can hinder the reaction.
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black or poisoning by impurities.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For challenging aryl chlorides, consider using more advanced catalyst systems. Buchwald-type ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often effective.[2][4]
-
Base and Solvent Screening: If conversion is low, a screen of different bases and solvents is recommended. For polychlorinated aromatics, K₃PO₄ has been shown to be an effective base in a dioxane/water solvent system.[5]
-
Increase Reaction Temperature: The C-Cl bond activation often requires higher temperatures. Cautiously increasing the reaction temperature (e.g., to 80-110 °C) may improve the yield.
-
Ensure Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) by properly degassing your solvents and reaction vessel.
Q2: I am observing significant amounts of a dehalogenated anisole byproduct. What is causing this side reaction and how can I minimize it?
Dehalogenation is a common side reaction where the chloro-substituent is replaced by a hydrogen atom.
Potential Causes:
-
Source of Hydride: The palladium-aryl intermediate can react with a hydride source in the reaction mixture. Potential hydride sources include certain solvents (like alcohols), amines, or impurities in the reagents.
-
Slow Transmetalation: If the transmetalation step is slow, the palladium-aryl intermediate has a longer lifetime, increasing the likelihood of undergoing side reactions like dehalogenation.
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can also act as hydride donors. Consider using phosphate (B84403) or carbonate bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Selection: While alcohols can be used as solvents, be mindful of their potential to act as hydride donors at elevated temperatures. Anhydrous solvents may be beneficial in some cases.
-
Optimize Ligand: A more effective ligand can accelerate the transmetalation step, minimizing the time for dehalogenation to occur.
Q3: My reaction is producing a significant amount of homocoupled boronic acid product. How can I prevent this?
Homocoupling of the boronic acid is another common side reaction that consumes the coupling partner and reduces the yield of the desired product.
Potential Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by palladium.
-
Inefficient Oxidative Addition: If the oxidative addition of the polychlorinated anisole to the palladium catalyst is slow, the competing homocoupling of the more reactive boronic acid can become a major pathway.
Troubleshooting Strategies:
-
Rigorous Degassing: The most critical step to prevent homocoupling is to ensure the reaction is free of oxygen. Use robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) source.
-
Control Stoichiometry: Using a slight excess of the polychlorinated anisole relative to the boronic acid can sometimes favor the cross-coupling pathway.
Q4: I am having trouble achieving selective mono-coupling on my polychlorinated anisole. How can I control the selectivity?
Achieving selective mono-arylation on a substrate with multiple chloro-substituents can be challenging.
Strategies for Selectivity Control:
-
Exploit Steric Hindrance: Often, the less sterically hindered chlorine atom will react preferentially. Careful selection of a bulky ligand can enhance this steric differentiation.
-
Electronic Effects: The electronic environment of each chlorine atom, influenced by the methoxy group and other chlorine atoms, will affect its reactivity. Generally, chlorine atoms para to the electron-donating methoxy group may be more activated towards oxidative addition.
-
Control Reaction Time and Stoichiometry: Carefully monitoring the reaction progress and stopping it after the desired level of conversion can favor the mono-coupled product. Using a limited amount of the boronic acid (e.g., 1.0-1.1 equivalents) can also help to prevent multiple couplings. A successful protocol for selective mono-alkylation of polychlorinated pyridines and benzenes utilized 1.5 equivalents of the boronic ester.[5]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature for the Suzuki coupling of chloroanisoles and other relevant polychlorinated aromatics, providing a comparison of different catalytic systems and reaction conditions.
Table 1: Comparison of Palladium Precatalysts for the Suzuki-Miyaura Coupling of 3-Chloroanisole [6]
| Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| (η³-allyl)PdCl(IPr) | IPr | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| (η³-crotyl)PdCl(IPr) | IPr | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 |
Reaction conditions: [ArCl]=0.33 M, [potassium sec-butyltrifluoroborate]=0.5 M, [Base]=1 M, [Pd]=0.0033 M, [Ligand]=0.0033 M.
Table 2: Selected Conditions for Suzuki Coupling of Polychlorinated Aromatics [5]
| Aryl Chloride | Boronic Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine | HeptylB(pin) | Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 24 | 74 |
| 1,3-Dichlorobenzene | HeptylB(pin) | Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 24 | 85 |
| 2,4-Dichloropyrimidine | HeptylB(pin) | Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 24 | 0 (degradation) |
General conditions: 1.0 equiv of aryl chloride, 1.5 equiv of R-B(pin), 3.0 equiv of K₃PO₄, 1 mol % Pd₂(dba)₃, 6 mol % FcPPh₂.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Suzuki coupling of a polychlorinated anisole, based on established procedures for similar challenging aryl chlorides.
Detailed Protocol for the Suzuki Coupling of 2,4-Dichloroanisole (B165449) with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
2,4-Dichloroanisole
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane (B91453), anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloroanisole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 v/v ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Degassing: Sparge the reaction mixture with a gentle stream of argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Experimental Workflow for Optimization
Caption: A systematic workflow for optimizing reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling in Reactions with 1,3-Dichloro-5-iodo-2-methoxybenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,3-Dichloro-5-iodo-2-methoxybenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions in your cross-coupling experiments.
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Boronic Acid/Ester in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of biaryl byproduct derived from the boronic acid reagent.
-
Reduced yield of the desired cross-coupled product.
-
Complex purification profiles.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Presence of Oxygen | Homocoupling of boronic acids is often promoted by oxygen. Ensure rigorous deoxygenation of your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the palladium catalyst. A subsurface sparge is particularly effective. |
| Suboptimal Catalyst/Ligand Choice | For electron-rich aryl iodides like this compound, bulky and electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or P(t-Bu)3 are often effective in promoting the desired cross-coupling over homocoupling. These ligands can facilitate the oxidative addition and reductive elimination steps. |
| Inappropriate Base Selection | The choice of base is critical. Strong bases can sometimes promote side reactions. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide (NaOt-Bu). |
| High Reaction Temperature | Elevated temperatures can increase the rate of side reactions, including homocoupling. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely. |
Issue 2: Glaser-Hay Homocoupling of the Terminal Alkyne in Sonogashira Coupling
Symptoms:
-
Formation of a symmetrical diyne byproduct.
-
Consumption of the terminal alkyne, leading to lower yields of the desired product.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Presence of Oxygen | The copper(I) co-catalyst, in the presence of oxygen, can catalyze the oxidative homocoupling of terminal alkynes. It is crucial to maintain a strictly anaerobic and anhydrous reaction environment. |
| Copper-Free Conditions | To completely avoid Glaser-Hay coupling, consider using a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and ligands that are efficient in the absence of a copper co-catalyst. |
| Choice of Amine Base | The amine base can influence the extent of homocoupling. Triethylamine (Et₃N) is commonly used, but in some cases, switching to a bulkier amine base like diisopropylethylamine (DIPEA) can help minimize this side reaction. |
Issue 3: Reductive Homocoupling of this compound in Buchwald-Hartwig Amination
Symptoms:
-
Formation of a biaryl byproduct from the starting aryl iodide.
-
Reduced yield of the desired arylamine.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Slow Reductive Elimination | If the reductive elimination of the desired C-N bond is slow, side reactions can occur. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the reductive elimination step. |
| Inappropriate Base | The strength and nature of the base are crucial. For amination of electron-rich aryl halides, stronger, non-nucleophilic bases like sodium or potassium tert-butoxide are often required to facilitate the deprotonation of the amine and promote the catalytic cycle.[1] |
| Catalyst Deactivation | Catalyst deactivation can lead to the formation of palladium black, which may promote side reactions. Ensure high-purity reagents and solvents, and consider using a pre-catalyst to ensure the efficient generation of the active Pd(0) species. |
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a common side reaction in cross-coupling chemistry?
A1: Homocoupling is a common side reaction where two identical coupling partners react to form a symmetrical product. This can occur through several mechanisms, including the presence of oxygen which can promote the oxidative coupling of organoboron compounds in Suzuki reactions or terminal alkynes in Sonogashira reactions. It can also arise from side reactions within the palladium catalytic cycle, especially if the transmetalation or reductive elimination steps are slow.[2][3]
Q2: How does the structure of this compound influence its reactivity and the likelihood of side reactions?
A2: The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. Therefore, in this compound, the C-I bond is the most reactive site, allowing for selective functionalization under carefully controlled conditions. The electron-donating methoxy (B1213986) group makes the aryl iodide electron-rich, which can sometimes slow down the oxidative addition step. The choice of a suitable bulky and electron-rich ligand is crucial to facilitate this step and minimize side reactions.
Q3: Can I perform sequential cross-coupling reactions on this compound?
A3: Yes, the significant difference in reactivity between the C-I and C-Cl bonds allows for sequential cross-coupling reactions. By using milder reaction conditions, you can selectively couple at the iodine position first. The resulting product, which still contains the two chlorine atoms, can then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the chloro positions.
Q4: What is the best way to monitor the progress of my reaction to minimize byproduct formation?
A4: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the progress of your reaction. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of your starting materials and the formation of the desired product and any byproducts. This allows you to stop the reaction at the optimal time to maximize the yield of your desired product and minimize the formation of impurities.
Data Presentation
The following tables summarize representative data for minimizing homocoupling in Suzuki-Miyaura and Sonogashira reactions with substrates analogous to this compound.
Table 1: Effect of Ligand and Base on Homocoupling in Suzuki-Miyaura Coupling of an Aryl Iodide
| Entry | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 | 25 |
| 2 | SPhos | K₂CO₃ | Toluene/H₂O | 80 | 92 | <5 |
| 3 | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 95 | <3 |
| 4 | P(t-Bu)₃ | Cs₂CO₃ | THF/H₂O | 60 | 90 | <5 |
Data is representative and compiled from general knowledge of Suzuki-Miyaura couplings. Actual results may vary.
Table 2: Effect of Copper Co-catalyst on Homocoupling in Sonogashira Coupling of an Aryl Iodide
| Entry | Copper(I) Co-catalyst | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling (Diyne) Yield (%) |
| 1 | CuI (5 mol%) | Et₃N | THF | 60 | 70 | 20 |
| 2 | None | Et₃N | THF | 60 | 85 | <5 |
| 3 | CuI (5 mol%) | DIPEA | DMF | 50 | 75 | 15 |
| 4 | None | Piperidine | DMF | 50 | 90 | <3 |
Data is representative and compiled from general knowledge of Sonogashira couplings. Actual results may vary.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point for the selective Suzuki-Miyaura coupling at the C-I bond of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Add the degassed solvent system to the Schlenk flask containing the reagents.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol describes a copper-free Sonogashira coupling to minimize Glaser-Hay homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
To a glovebox or a Schlenk line, add Pd(OAc)₂, XPhos, and NaOt-Bu to a dry reaction vessel.
-
Add anhydrous, degassed toluene, followed by the amine and then this compound.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship between common causes and the formation of homocoupling byproducts.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Purification of 1,3-Dichloro-5-iodo-2-methoxybenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 1,3-Dichloro-5-iodo-2-methoxybenzene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound, typically synthesized by iodination of 1,3-dichloro-2-methoxybenzene, may contain several impurities. The most common include:
-
Unreacted Starting Material: 1,3-dichloro-2-methoxybenzene.
-
Regioisomers: Other iodinated isomers of 1,3-dichloro-2-methoxybenzene formed during the synthesis.
-
Di-iodinated Species: Products where two iodine atoms have been added to the benzene (B151609) ring.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly used purification techniques for this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample, yielding a product with high purity.
-
Column Chromatography: A versatile technique for separating the target compound from significant quantities of impurities, especially those with different polarities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. For halogenated aromatic compounds like this compound, visualization of the TLC plate can be achieved using UV light (254 nm), as aromatic compounds typically show up as dark spots.[1][2][3][4] Staining with iodine vapor can also be effective.[1][2]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for your compound, or you are not using enough solvent. | Try a different solvent or a solvent mixture. Perform small-scale solubility tests to find a suitable solvent where your compound is sparingly soluble at room temperature but very soluble at elevated temperatures. Gradually add more hot solvent until the compound dissolves. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent may be higher than the melting point of your compound. The cooling process might be too rapid, or there is a high concentration of impurities. | Use a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities are the issue, consider a preliminary purification step like a quick filtration through a silica (B1680970) plug. |
| Poor recovery of the purified product. | Too much solvent was used during dissolution. The compound has significant solubility in the cold solvent. The crystals were not completely collected. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified crystals are still impure. | The cooling process was too fast, trapping impurities within the crystal lattice. The chosen solvent did not effectively differentiate between the product and the impurities. | Allow the solution to cool down slowly. Consider a second recrystallization step with a different solvent system. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the target compound and impurities. | The eluent (solvent system) polarity is not optimized. The column was overloaded with the crude sample. The column was not packed properly, leading to channeling. | Use TLC to determine an optimal eluent system that gives good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). A common starting point for halogenated aromatic compounds is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297). Reduce the amount of sample loaded onto the column. A general guideline is a ratio of 30:1 to 100:1 of silica gel to crude material by weight. Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. If the compound is suspected to be acidic or basic, adding a small amount of an appropriate modifier (e.g., acetic acid or triethylamine) to the eluent can help. |
| The compound is eluting too quickly (with the solvent front). | The eluent is too polar. | Use a less polar eluent. Decrease the proportion of the more polar solvent in your mixture. |
| Streaking or tailing of spots on TLC of column fractions. | The sample was too concentrated when loaded. The compound might be slightly acidic or basic and interacting with the silica gel. | Dilute the sample in a small amount of a suitable solvent before loading. Consider adding a small percentage of a modifier like acetic acid or triethylamine (B128534) to the eluent to improve the peak shape. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol
A general protocol for analyzing the purity of this compound is as follows:
-
Plate Preparation: On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your sample in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate). The eluent level should be below the baseline. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). Alternatively, place the plate in a chamber with a few crystals of iodine.
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (start with a 9:1 or 4:1 ratio and optimize) |
| Visualization | UV light (254 nm), Iodine vapor |
Recrystallization Protocol (Ethanol/Water System)
This protocol is a good starting point for the recrystallization of this compound, based on methods for structurally similar compounds.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (B145695) and heat the mixture while stirring until the solid dissolves completely.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
| Parameter | Suggested Value/Range | Notes |
| Primary Solvent | Ethanol | A common solvent for recrystallizing halogenated aromatic compounds. |
| Co-Solvent | Water | To decrease the solubility of the target compound at lower temperatures. |
| Solvent Ratio (Ethanol:Water) | To be determined empirically, start around 9:1 (v/v) | Optimize based on the impurity profile and desired yield. |
| Dissolution Temperature | Near the boiling point of ethanol (~78°C) | Ensure complete dissolution of the crude product. |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath (0-4°C) | Promotes the formation of larger, purer crystals. |
Column Chromatography Protocol
This is a general procedure for purifying this compound using silica gel chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully add the sample to the top of the silica gel bed.
-
Elution: Start eluting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5). Gradually increase the polarity of the eluent as needed to move your compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica gel (230-400 mesh) | Standard for most organic compound purifications. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient | Start with a low polarity (e.g., 98:2) and gradually increase the ethyl acetate concentration. The optimal gradient should be determined by TLC analysis. |
| Elution Order | Less polar compounds elute first. The starting material (1,3-dichloro-2-methoxybenzene) is expected to be less polar than the iodinated products. The relative polarity of the regioisomers will need to be determined empirically. |
Visualizations
Caption: Troubleshooting logic for the recrystallization process.
Caption: General workflow for purification by column chromatography.
References
Technical Support Center: Palladium-Catalyzed Reactions of 1,3-Dichloro-5-iodo-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 1,3-dichloro-5-iodo-2-methoxybenzene. Due to the polyhalogenated and electron-rich nature of this substrate, specific side reactions can be prevalent. This guide will help you identify, troubleshoot, and minimize these undesired transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary side reactions encountered with this substrate are:
-
Homocoupling: Dimerization of the starting material to form 2,2',6,6'-tetrachloro-4,4'-diiodo-3,3'-dimethoxybiphenyl. This is often promoted by the presence of oxygen or certain palladium(II) species.
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom. For this compound, deiodination (loss of iodine) is the most common dehalogenation pathway, yielding 1,3-dichloro-2-methoxybenzene. Dechlorination is less frequent under typical cross-coupling conditions.
-
Ether Cleavage: Cleavage of the methoxy (B1213986) group (C-O bond) to yield a phenolic species. This is generally observed under harsher reaction conditions, such as high temperatures and the presence of strong bases or certain ligands.
Q2: Which halogen is the most reactive on this compound?
A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend of their carbon-halogen bond dissociation energies: I > Br > OTf > Cl.[1] Therefore, the C-I bond is the most reactive site on this compound, and selective coupling at this position is expected under appropriate conditions.
Q3: How do the electron-donating methoxy group and the electron-withdrawing chloro groups affect the reactivity of the C-I bond?
A3: The electron-donating methoxy group (-OCH₃) increases the electron density on the aromatic ring, which can make the oxidative addition of the palladium catalyst to the C-I bond slower compared to electron-deficient aryl iodides. Conversely, the electron-withdrawing chlorine atoms decrease the electron density, which can facilitate oxidative addition. The overall electronic nature of the substrate is a balance of these effects, making the choice of a suitable electron-rich ligand for the palladium catalyst crucial to promote efficient oxidative addition.
Q4: I am observing a significant amount of homocoupled byproduct. What are the primary causes and how can I minimize it?
A4: Homocoupling is often caused by:
-
Presence of Oxygen: Oxygen can facilitate the oxidative dimerization of the organopalladium intermediate.
-
Slow Transmetalation: If the transmetalation step with the coupling partner (e.g., boronic acid in Suzuki coupling) is slow, the organopalladium intermediate has a longer lifetime and is more prone to side reactions like homocoupling.
To minimize homocoupling, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed. Optimizing the reaction conditions to accelerate the transmetalation step, such as by choosing an appropriate base and solvent, can also be effective.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product with Significant Homocoupling
Symptoms:
-
Major byproduct observed in GC-MS or LC-MS corresponds to the dimer of this compound.
-
Low consumption of the coupling partner (e.g., boronic acid, alkyne).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to homocoupling.
Corrective Actions:
| Parameter | Recommended Change | Rationale |
| Atmosphere | Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and using a robust inert gas manifold. | Oxygen promotes the oxidative homocoupling pathway. |
| Base | For Suzuki coupling, switch to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃. | A suitable base can accelerate the transmetalation step, outcompeting the homocoupling side reaction. |
| Ligand | Screen bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos). | These ligands can promote the desired reductive elimination of the cross-coupled product.[2] |
| Temperature | Lower the reaction temperature in 10-20 °C increments. | Higher temperatures can sometimes favor side reactions. |
Issue 2: Formation of Dehalogenated (Deiodinated) Byproduct
Symptoms:
-
A significant peak corresponding to 1,3-dichloro-2-methoxybenzene is observed by GC-MS or LC-MS.
-
This may be accompanied by a low yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation side reaction.
Corrective Actions:
| Parameter | Recommended Change | Rationale |
| Base | Use a weaker base if compatible with the reaction (e.g., K₂CO₃ instead of K₃PO₄). Ensure the base is of high purity. | Some bases can act as hydride sources, leading to hydrodehalogenation. |
| Solvent | Use high-purity, anhydrous solvents. | Protic impurities in the solvent can be a source of protons for dehalogenation. |
| Ligand | Screen different ligands. Bulky, electron-rich ligands that accelerate reductive elimination can sometimes suppress dehalogenation.[3] | The ligand influences the relative rates of the desired coupling and undesired dehalogenation pathways. |
| Temperature | Perform the reaction at the lowest effective temperature. | High temperatures can increase the rate of catalyst decomposition and side reactions, including dehalogenation.[3] |
Issue 3: Evidence of Ether Cleavage
Symptoms:
-
Observation of a byproduct with a mass corresponding to the coupled product minus a methyl group, and potentially with a hydroxyl group.
-
This is more likely in reactions run at high temperatures (>120 °C) or with strongly basic conditions.
Corrective Actions:
| Parameter | Recommended Change | Rationale |
| Temperature | Reduce the reaction temperature. | C-O bond cleavage is often promoted by high thermal energy. |
| Base | Use a milder base if the reaction tolerates it. | Strong bases can facilitate nucleophilic attack on the methyl group of the ether. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged heating can lead to a higher incidence of side reactions like ether cleavage. |
Quantitative Data Summary
The following tables provide an overview of expected side product formation in common cross-coupling reactions with substrates analogous to this compound. The exact yields will be highly dependent on the specific reaction conditions.
Table 1: Estimated Side Product Formation in Suzuki-Miyaura Coupling
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Homocoupling (%) | Dehalogenation (%) | Reference for Analogy |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 5-15 | <5 | [4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | <5 | 5-10 | [5] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | <5 | 5-15 | [5] |
Table 2: Estimated Side Product Formation in Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Alkyne Homocoupling (Glaser) (%) | Dehalogenation (%) | Reference for Analogy |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 5-20 | <10 | [6] |
| Pd(PPh₃)₄ / CuI | DIPEA | DMF | RT | 10-25 | <5 | [6] |
| Pd(OAc)₂ (copper-free) | Piperidine | DMF | 80 | N/A | 10-20 | [7] |
Table 3: Estimated Side Product Formation in Heck Reaction
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Dehalogenation (%) | Comments | Reference for Analogy |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 10-20 | Yields can be sensitive to base and solvent purity. | [8] |
| Pd(OAc)₂ (ligandless) | K₂CO₃ | NMP | 120 | 15-30 | Higher temperatures often increase dehalogenation. | [9] |
Experimental Protocols
The following are general starting protocols for common cross-coupling reactions with this compound. Note: These are starting points and will likely require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for an electron-rich, polyhalogenated aryl iodide.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Pd(OAc)₂
-
SPhos
-
K₃PO₄
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a glovebox, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed 1,4-dioxane.
-
Purge the reaction mixture with argon for 10-15 minutes.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography.
Protocol 2: Sonogashira Coupling (Copper-Catalyzed)
This protocol is based on conditions for similar dichloroiodobenzene substrates.[10]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under argon, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous, degassed THF, followed by anhydrous, degassed Et₃N (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 50 °C if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: Heck Reaction
This protocol is a general starting point for Heck reactions with aryl iodides.[8]
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Pd(OAc)₂
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed DMF
Procedure:
-
To a dry Schlenk flask under argon, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Add anhydrous, degassed DMF.
-
Add the alkene (1.5 equiv.) followed by Et₃N (1.5 equiv.).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
References
- 1. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Improving reaction times for 1,3-Dichloro-5-iodo-2-methoxybenzene couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1,3-Dichloro-5-iodo-2-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize reaction times and improve overall success rates.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is very slow or not proceeding at all. What are the most common initial checks?
A1: When encountering sluggish or failed reactions, a systematic review of the reaction components is crucial.
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Catalyst Activity: The primary suspect is often the palladium catalyst. Ensure you are using a fresh, active catalyst. Many Pd(0) catalysts are sensitive to air and moisture; consider using a robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst. Confirm that your reaction was set up under a rigorously inert atmosphere (e.g., Nitrogen or Argon) and that all solvents and reagents were properly degassed.
-
Reagent Purity: Impurities in the starting materials, particularly the coupling partner (e.g., boronic acid, alkyne, amine), can act as catalyst poisons. Verify the purity of all reagents.
Q2: Which halogen on this compound is expected to react?
A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of their carbon-halogen bond dissociation energies: I > Br > Cl. Therefore, for this compound, the Carbon-Iodine (C-I) bond is the most reactive site and will preferentially undergo oxidative addition to the palladium catalyst under standard conditions, allowing for selective functionalization.
Q3: I am observing significant side product formation, such as homocoupling or hydrodehalogenation. How can these be minimized?
A3: Side reactions compete with the desired cross-coupling pathway and consume starting materials.
-
Homocoupling: This is common in Suzuki (dimerization of the boronic acid) and Sonogashira (Glaser coupling of the alkyne) reactions. For Sonogashira couplings, using copper-free conditions is the most effective way to prevent Glaser coupling. For Suzuki couplings, ensure high-purity boronic acid and maintain a strict inert atmosphere.
-
Hydrodehalogenation: The replacement of the iodine atom with a hydrogen atom can occur, especially at higher temperatures or in the presence of a hydrogen source. Using anhydrous, degassed solvents and high-purity reagents can mitigate this issue. Optimizing the base and temperature can also be critical.
Q4: How does the structure of this compound affect its reactivity?
A4: The substrate's structure presents specific challenges and considerations:
-
Steric Hindrance: The methoxy (B1213986) group is ortho to one of the chlorine atoms and meta to the iodine, while the chlorine atoms are ortho to each other. This substitution pattern creates some steric hindrance around the reactive iodine center, which can slow the rate of oxidative addition.
-
Electronic Effects: The methoxy group is electron-donating, which increases the electron density on the aromatic ring. This can make the oxidative addition step, often the rate-limiting step, more difficult compared to electron-deficient aryl halides.
General Troubleshooting and Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing your cross-coupling reactions.
Technical Support Center: Reactivity of 1,3-Dichloro-5-iodo-2-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dichloro-5-iodo-2-methoxybenzene in palladium-catalyzed cross-coupling reactions. The content focuses on the critical role of ligand selection in modulating the reactivity of this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions is primarily determined by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity is I > Br > OTf (triflate) >> Cl. For this compound, the C-I bond is significantly weaker and therefore more reactive than the C-Cl bonds. This chemoselectivity allows for targeted functionalization at the iodo-position under standard cross-coupling conditions, leaving the chloro-substituents intact. To react the chloro-positions, more forcing conditions and highly active catalyst systems are typically required.
Q2: How does the electronic nature of the methoxy (B1213986) group affect the reactivity of the aryl iodide?
A2: The methoxy group (-OCH₃) is an electron-donating group. This increases the electron density on the aromatic ring, which can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides. Consequently, the choice of a suitable electron-rich and sterically hindered ligand is crucial to facilitate this step and achieve good reaction outcomes.
Q3: Which types of ligands are generally recommended for cross-coupling reactions with electron-rich aryl halides like this compound?
A3: For electron-rich aryl halides, bulky and electron-rich phosphine (B1218219) ligands are generally recommended. These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition. Examples of such ligands include biarylphosphines like SPhos, XPhos, and RuPhos, particularly for Suzuki and Buchwald-Hartwig reactions. For Sonogashira couplings, a combination of a palladium source with a phosphine ligand like PPh₃ is common, but more electron-rich and bulky phosphines can also be beneficial, especially in copper-free systems.
Q4: Can I perform a double cross-coupling on both chloro-positions after reacting the iodo-position?
A4: Yes, sequential cross-coupling is a viable strategy. After the initial coupling at the more reactive iodo-position, the resulting product can be subjected to a second cross-coupling reaction under more forcing conditions to target the less reactive chloro-positions. This typically requires a more active catalyst system, often involving bulky biarylphosphine ligands (e.g., XPhos, SPhos), higher temperatures, and sometimes a different base or solvent.
Q5: What is the role of the copper co-catalyst in Sonogashira couplings, and is it always necessary?
A5: In a traditional Sonogashira coupling, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex, facilitating the coupling. While this is the classic approach, copper-free Sonogashira protocols have been developed. These often require a stronger base and sometimes specific ligands to proceed efficiently and can be advantageous in cases where the presence of copper might be detrimental to other functional groups in the molecule or for biological applications where copper contamination is a concern.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Poor Ligand Choice: The ligand is not suitable for activating the electron-rich aryl iodide. 3. Insufficient Base Strength: The base is not strong enough to facilitate the catalytic cycle (e.g., deprotonation of the nucleophile or regeneration of the catalyst). | 1. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure the conditions are suitable for its in-situ reduction. Alternatively, use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst with a built-in activation mechanism (e.g., G3-precatalysts). Ensure all solvents and reagents are properly degassed to prevent catalyst oxidation. 2. For Suzuki or Buchwald-Hartwig reactions, switch to a bulkier, more electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos. 3. For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or KOt-Bu are often necessary. |
| Homocoupling of the Nucleophile (e.g., Boronic Acid or Alkyne) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Glaser Coupling (for alkynes): This is a common side reaction in Sonogashira couplings, especially in the presence of the copper co-catalyst. | 1. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed. 2. Reduce the amount of copper co-catalyst, or switch to a copper-free Sonogashira protocol. Running the reaction at a lower temperature can also sometimes minimize this side reaction. |
| Dehalogenation of the Starting Material | 1. Highly Active Catalyst System: The catalyst is too reactive, leading to the reduction of the C-I bond. 2. Presence of Protic Impurities: Water or other protic impurities can serve as a proton source. | 1. Use a less active ligand or decrease the catalyst loading. 2. Ensure all reagents and solvents are anhydrous. |
| Formation of Palladium Black | Catalyst Decomposition: The active homogeneous catalyst has precipitated as inactive palladium metal. | This can be promoted by certain solvents or insufficient ligand. Ensure a proper ligand-to-metal ratio (often >1:1, sometimes 2:1 or higher). Consider switching to a different solvent (e.g., from THF to dioxane or toluene). |
Data on Ligand Effects in Cross-Coupling of Similar Aryl Halides
Disclaimer: The following data is for aryl halides structurally similar to this compound and is intended to be illustrative of general trends in ligand effects. The optimal conditions for the target substrate may vary.
Table 1: Buchwald-Hartwig Amination of 4-Iodoanisole with Morpholine
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Dioxane | 80 | 12 | 99 |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Dioxane | 80 | 12 | 95 |
| Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Dioxane | 80 | 12 | 36 |
| Pd₂(dba)₃ | P(o-tolyl)₃ | NaOt-Bu | Dioxane | 80 | 12 | <5 |
This data illustrates that for an electron-rich aryl iodide, bulky biarylphosphine ligands like RuPhos and XPhos are significantly more effective than simpler phosphine ligands.[1]
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Aryl Chloride | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 |
| 4-Chlorotoluene | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | <10 |
| 2-Chlorotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
This data highlights the necessity of bulky, electron-rich ligands like SPhos for the activation of less reactive C-Cl bonds, a principle that would apply to sequential couplings of this compound.
Experimental Protocols
These are generalized protocols and should be optimized for the specific coupling partners and desired outcome.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, often with a small amount of water).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling (with Copper Co-catalyst)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction at the desired temperature (room temperature to 70 °C).
-
Monitoring and Work-up: Monitor by TLC. Once complete, dilute with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with aqueous NH₄Cl and brine, dry, and concentrate.
-
Purification: Purify by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring and Work-up: Monitor by LC-MS. After completion, cool the reaction, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for a generic cross-coupling reaction.
References
Technical Support Center: Solvent Effects on Polychatorinated Benzene Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polychlorinated benzenes (PCBs). The information focuses on the critical role of solvents in influencing the reactivity and transformation of these compounds.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of nucleophilic substitution on PCBs?
A1: Solvent polarity plays a crucial role in determining the rate of nucleophilic substitution reactions on polychlorinated benzenes. Polar protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity and slow down the reaction rate. In contrast, polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) can increase the reaction rate by solvating the cation, leaving the nucleophile more "naked" and reactive.[1] Nonpolar solvents are generally less effective for these reactions as they do not effectively stabilize the charged intermediates.
Q2: What is the impact of solvent choice on the dechlorination of PCBs?
A2: The choice of solvent significantly impacts the efficiency of PCB dechlorination. For instance, in studies using Mg/Pd systems, differences in reaction rates were observed between water and methanol.[2][3] Alcohols like propan-2-ol and ethanol (B145695) have been shown to be effective in promoting the dechlorination of PCBs, often in the presence of a base like NaOH.[4] The solvent can influence the solubility of the PCB, the accessibility of the chlorine atoms to the reducing agent, and the stability of reaction intermediates.
Q3: Can the solvent influence the product distribution in PCB oxidation reactions?
A3: Yes, the solvent can influence the product distribution in oxidation reactions of PCBs. The polarity of the solvent can affect the stability of different reaction intermediates and transition states, thereby favoring certain reaction pathways over others. While specific quantitative data is sparse in the readily available literature, the general principles of organic chemistry suggest that polar solvents may favor the formation of more polar products, while nonpolar solvents might lead to different product ratios.
Q4: Are there any general guidelines for selecting a solvent for a reaction involving PCBs?
A4: When selecting a solvent, consider the following:
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Reaction Type: For nucleophilic substitutions, polar aprotic solvents are often preferred. For reductive dechlorination, alcohols are commonly used.
-
Solubility: Ensure that the PCB congener and any reagents are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Reactivity: The solvent should be inert under the reaction conditions and not compete with the desired reaction.
-
Boiling Point: The boiling point of the solvent should be suitable for the desired reaction temperature.
-
Safety and Environmental Impact: Choose solvents with lower toxicity and environmental persistence whenever possible.
Troubleshooting Guides
Issue 1: Inconsistent or Slow Reaction Rates in Dechlorination Experiments
| Possible Cause | Troubleshooting Step |
| Poor solubility of PCB | Select a solvent with better solubility for the specific PCB congener. Consider using a co-solvent system. |
| Solvent-inhibitor interaction | Some solvents or impurities can inhibit the catalyst. Ensure high-purity solvents are used. Pre-treating the solvent (e.g., by distillation or passing through a drying agent) may be necessary. |
| Insufficient mixing | In heterogeneous reactions, ensure vigorous stirring to maximize contact between the reactants, catalyst, and the PCB dissolved in the solvent. |
| Incorrect solvent polarity | The polarity of the solvent can significantly affect the reaction mechanism. Experiment with a range of solvents with varying polarities to find the optimal conditions. |
Issue 2: Unexpected Side Products in Nucleophilic Substitution Reactions
| Possible Cause | Troubleshooting Step |
| Solvent participation in the reaction | Some solvents, particularly protic ones, can act as nucleophiles. Switch to a non-reactive, polar aprotic solvent. |
| Solvent-induced change in reaction mechanism | The solvent can influence whether the reaction proceeds via an SN1 or SN2 pathway, which can lead to different side products. Analyze the effect of solvent polarity on the expected mechanism. |
| Presence of impurities in the solvent | Water or other nucleophilic impurities in the solvent can lead to unwanted side reactions. Use anhydrous and high-purity solvents. |
Data Presentation
Table 1: Influence of Solvent on the Dechlorination of Polychlorinated Biphenyls
| PCB Congener | Reaction System | Solvent | Reaction Time | Dechlorination Efficiency (%) | Reference |
| Mono-substituted PCBs | Mg/Pd | Water | Not Specified | Varies with congener | [2][3] |
| Mono-substituted PCBs | Mg/Pd | Methanol | Not Specified | Varies with congener | [2][3] |
| Aroclor 1260 | Electron Beam Irradiation | Propan-2-ol | Not Specified | High | [4] |
| Aroclor 1260 | Electron Beam Irradiation | Ethanol | Not Specified | Moderate | [4] |
| Aroclor 1260 | Electron Beam Irradiation | THF | Not Specified | Low | [4] |
Table 2: Solvent Effects on Nucleophilic Substitution of a Dichlorinated Dinitrobenzoate
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |
| Piperidine | Methanol | 25-45 | Varies with temperature | [5] |
| Piperidine | Benzene | 25-45 | Varies with temperature | [5] |
| Piperazine | Methanol | 25-45 | Varies with temperature | [5] |
| Piperazine | Benzene | 25-45 | Varies with temperature | [5] |
| Morpholine | Methanol | 25-45 | Varies with temperature | [5] |
| Morpholine | Benzene | 25-45 | Varies with temperature | [5] |
| Thiomorpholine | Methanol | 25-45 | Varies with temperature | [5] |
| Thiomorpholine | Benzene | 25-45 | Varies with temperature | [5] |
Note: Specific rate constants from the study are not provided here but can be found in the cited reference.
Experimental Protocols
Protocol 1: General Procedure for Studying Solvent Effects on PCB Dechlorination
-
Reactant Preparation: Prepare a stock solution of the target PCB congener in a high-purity solvent (e.g., hexane).
-
Reaction Setup: In a reaction vessel, add the chosen solvent, a reducing agent (e.g., Mg/Pd catalyst), and a magnetic stir bar.
-
Initiation: Spike the reaction vessel with a known amount of the PCB stock solution to initiate the reaction.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot (e.g., by adding a small amount of acid if a base is present).
-
Extraction: Extract the PCBs from the aliquot using a suitable organic solvent (e.g., hexane).
-
Analysis: Analyze the extracted samples using Gas Chromatography (GC) with an appropriate detector (e.g., Electron Capture Detector - ECD or Mass Spectrometry - MS) to determine the concentration of the parent PCB and any dechlorination products.
-
Data Analysis: Plot the concentration of the PCB congener as a function of time to determine the reaction rate constant in the tested solvent. Repeat the experiment with different solvents to compare their effects.
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Logic for solvent selection in PCB reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pure.lib.usf.edu [pure.lib.usf.edu]
- 3. "Dechlorination Comparison Of Mono-Substituted Pcbs With Mg/Pd In Diffe" by Robert DeVor, Kathy Carvalho-Knighton et al. [stars.library.ucf.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Low Reactivity of Chlorinated Positions in Cross-Coupling Reactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of chlorinated positions in cross-coupling reactions. Here you will find troubleshooting guides and frequently asked questions to help you overcome common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are aryl chlorides so much less reactive than aryl bromides or iodides in cross-coupling reactions?
A1: The lower reactivity of aryl chlorides is primarily due to the high bond dissociation energy of the C-Cl bond (approximately 95 kcal/mol) compared to C-Br (80 kcal/mol) and C-I (65 kcal/mol) bonds. This makes the initial oxidative addition step, which is often rate-limiting in palladium-catalyzed cross-coupling, significantly more challenging. Consequently, more forcing reaction conditions, such as higher temperatures and specialized, highly active catalyst systems, are typically required to achieve efficient coupling.
Q2: What is the general strategy to improve the success rate of cross-coupling reactions with aryl chlorides?
A2: The key is to facilitate the oxidative addition step. This is most effectively achieved by using palladium catalysts with bulky, electron-rich ligands, such as trialkylphosphines, dialkylbiarylphosphines (e.g., Buchwald ligands), or N-heterocyclic carbenes (NHCs).[1][2][3] These ligands increase the electron density on the palladium center, which promotes its insertion into the strong C-Cl bond. Additionally, optimizing the choice of base, solvent, and temperature is crucial for success.[4] For certain reactions, nickel-based catalysts can also be highly effective.[5]
Q3: Can I use the same catalyst system for an aryl chloride that worked for an analogous aryl bromide?
A3: Not always. Catalyst systems optimized for more reactive aryl bromides or iodides often fail or give low yields with aryl chlorides.[2] Traditional palladium catalysts like those with triarylphosphine ligands (e.g., PPh₃) are generally only effective for activated aryl chlorides, such as those bearing electron-withdrawing groups.[2][6] Unactivated or electron-rich aryl chlorides typically require more specialized, electron-rich and sterically hindered ligands to achieve good results.[7]
Q4: What are common side reactions when working with aryl chlorides, and how can I minimize them?
A4: Common side reactions include homocoupling of the coupling partners and dehalogenation of the aryl chloride.[8]
-
Homocoupling: This can often be suppressed by rigorously excluding oxygen from the reaction mixture and ensuring the efficient generation of the active Pd(0) catalyst.[8]
-
Dehalogenation: This occurs when the aryl chloride is converted to the corresponding arene. It can be promoted by certain solvents (like alcohols), bases, or highly active catalysts.[8] Changing the base or solvent may help to minimize this side reaction.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion of the Aryl Chloride
This is the most common problem encountered. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low conversion.
Issue 2: Predominance of Side Reactions (Homocoupling, Dehalogenation)
If you observe significant byproducts, consider the following adjustments.
Caption: Troubleshooting guide for common side reactions.
Catalyst & Ligand Selection for Different Cross-Coupling Reactions
The choice of catalyst and ligand is critical for activating C-Cl bonds. Below is a summary of recommended systems for various common cross-coupling reactions.
| Cross-Coupling Reaction | Recommended Catalyst/Ligand Systems for Aryl Chlorides | Key Considerations |
| Suzuki-Miyaura | Pd-based: Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) with Pd(OAc)₂ or Pd₂(dba)₃. NHC-Pd complexes (e.g., PEPPSI) are also effective.[7] Ni-based: NiCl₂(phosphine)₂ complexes (e.g., NiCl₂(dppp)) can be very effective, especially under mechanochemical conditions.[5] | Base (K₃PO₄, K₂CO₃) and solvent (toluene, dioxane, DMF) choice is critical. Boronic acid stability can be an issue; consider using boronic esters. |
| Buchwald-Hartwig Amination | Bulky, electron-rich biaryl phosphine (B1218219) ligands (e.g., XPhos, BrettPhos) are the state-of-the-art.[7] NHC-Pd complexes are also highly efficient, sometimes allowing for room temperature reactions.[4][9] | A strong, non-nucleophilic base is required (e.g., NaOtBu, LHMDS). The reaction is highly sensitive to steric hindrance on both the aryl chloride and the amine.[9] |
| Sonogashira | Typically requires a Pd(0) source, a phosphine ligand, a copper(I) co-catalyst (CuI), and an amine base. For aryl chlorides, more electron-rich ligands may be needed.[10] Copper-free conditions have also been developed.[11] | Homocoupling of the alkyne (Glaser coupling) is a major side reaction, which can be minimized by running the reaction under inert atmosphere.[12] Microwave irradiation can accelerate the coupling with aryl chlorides.[13] |
| Stille | Bulky, electron-rich phosphine ligands (e.g., P(tBu)₃, XPhos) are effective.[14] The addition of CuI can significantly accelerate the reaction.[15][16] | The primary drawback is the toxicity of organotin reagents.[17][18] Unactivated and electron-rich aryl chlorides are particularly challenging and may require high temperatures.[14] |
| Kumada | Nickel catalysts (e.g., NiCl₂(diphosphine)) are generally more common and cost-effective than palladium for this reaction.[19][20] Pd/NHC systems have also been shown to be efficient.[21] | The high reactivity of Grignard reagents limits the functional group tolerance of the reaction.[19] |
| Negishi | Pd catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos) or NHC ligands are highly effective for coupling with organozinc reagents.[22][23] Nickel-NHC complexes are also very active.[24] | The preparation of the organozinc reagent is a key step. This reaction often shows good functional group tolerance.[23] It is particularly useful for coupling sterically hindered substrates.[22] |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalysts for Aryl Chloride Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to identify an effective catalyst system.
-
Preparation: In an inert atmosphere glovebox, arrange an array of labeled reaction vials, each containing a magnetic stir bar.
-
Dispensing Solids: To each vial, add the aryl chloride (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Prepare stock solutions of the desired palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, P(tBu)₃) in a dry, degassed solvent (e.g., toluene or dioxane). Add the appropriate amount of precatalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %) solution to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate. Heat the reaction at a set temperature (e.g., 80-110 °C) for a specified time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, quench the reactions, and take an aliquot from each vial. Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions for scale-up.
Caption: General workflow for Suzuki coupling screening.
References
- 1. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. Kumada Coupling [organic-chemistry.org]
- 20. Kumada coupling - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Efficient Negishi coupling reactions of aryl chlorides catalyzed by binuclear and mononuclear nickel-N-heterocyclic carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Analysis of 1,3-Dichloro-5-iodo-2-methoxybenzene and Related Substituted Anisoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,3-dichloro-5-iodo-2-methoxybenzene. Due to the limited availability of direct experimental data for this specific compound in public spectral databases, this guide utilizes data from structurally analogous compounds to predict and understand its spectral characteristics. This approach allows for a detailed examination of substituent effects on the chemical shifts of aromatic protons, a critical aspect in the structural elucidation of novel chemical entities in drug discovery and development.
Predicted ¹H NMR Data and Comparison with Analogs
The ¹H NMR spectrum of this compound is predicted to show two distinct signals in the aromatic region and one signal for the methoxy (B1213986) group. The substitution pattern—two chlorine atoms ortho to the methoxy group and an iodine atom meta to it—dictates the chemical environment of the two aromatic protons.
To predict the chemical shifts for this compound, we can analyze the substituent effects in similar molecules. The following table summarizes the experimental ¹H NMR data for selected analogous compounds and provides a predicted spectrum for the target molecule.
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-4, H-6 | ~7.3 - 7.5 | s | - |
| -OCH₃ | ~3.9 - 4.1 | s | - | |
| 2,6-Dichloroanisole | H-3, H-5 | 6.90 | d | 8.4 |
| H-4 | 7.25 | t | 8.4 | |
| -OCH₃ | 3.93 | s | - | |
| 3,5-Dichloroanisole | H-2, H-6 | 6.785 | d | 1.8 |
| H-4 | 6.939 | t | 1.8 | |
| -OCH₃ | 3.775 | s | - | |
| 1,3,5-Trichlorobenzene | H-2, H-4, H-6 | 7.24 | s | - |
| 4-Bromo-2-iodo-1-methoxybenzene | H-3 | 7.88 (d) | dd | - |
| H-5 | 7.41 (dd) | dd | - | |
| H-6 | 6.68 (d) | dd | - | |
| -OCH₃ | 3.86 | s | - |
Analysis of Substituent Effects:
-
Methoxy Group (-OCH₃): The methoxy group is an electron-donating group, which typically shields aromatic protons, causing them to appear at a lower chemical shift (upfield).
-
Chlorine (-Cl): Chlorine is an electron-withdrawing group through induction but can donate electron density through resonance. Its effect on the chemical shift is complex. In 2,6-dichloroanisole, the ortho protons are deshielded compared to anisole (B1667542) itself.
-
Iodine (-I): Iodine is a less electronegative halogen and is considered a weak deactivating group. Its influence on the chemical shifts of the remaining protons is generally less pronounced than that of chlorine.
In this compound, the two aromatic protons at positions 4 and 6 are chemically equivalent due to the symmetry of the substitution pattern relative to them. They are expected to appear as a singlet, as there are no adjacent protons to couple with. The strong deshielding effect of the two ortho chlorine atoms and the additional deshielding from the iodine atom are predicted to shift this singlet downfield into the range of 7.3 - 7.5 ppm. The methoxy protons will appear as a singlet, likely in the range of 3.9 - 4.1 ppm.
Experimental Protocol for ¹H NMR Analysis
The following provides a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or using automated shimming routines.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.
-
Spectral Width (sw): Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants of the signals to deduce the connectivity of the protons.
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the relationship between the molecular structure of this compound and its predicted ¹H NMR signals.
Characterization of 1,3-Dichloro-5-iodo-2-methoxybenzene Reaction Products: A GC-MS Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of potential reaction products derived from 1,3-Dichloro-5-iodo-2-methoxybenzene. It offers detailed experimental protocols and objective comparisons with alternative synthetic routes, supported by predictive experimental data.
Introduction
This compound is a halogenated aromatic compound with multiple reactive sites, making it a versatile intermediate in organic synthesis. The iodine atom, being the most labile halogen, serves as the primary site for cross-coupling reactions, offering a pathway to a variety of substituted aromatic compounds. This guide focuses on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the GC-MS profiles of the expected products from these reactions is crucial for reaction monitoring, purity assessment, and quality control in synthetic chemistry and drug development.
Predicted Reaction Pathways
The reactivity of the carbon-halogen bond in cross-coupling reactions generally follows the trend I > Br > Cl. Therefore, selective functionalization at the iodine-bearing carbon is expected.
Caption: Predicted primary reaction pathways for this compound.
Comparative Analysis of Reaction Products by GC-MS
The following table summarizes the predicted GC-MS data for the starting material and its potential products from Suzuki-Miyaura and Buchwald-Hartwig reactions. The mass-to-charge ratio (m/z) of the molecular ion peak is a key identifier. Retention time is relative and can vary based on the specific GC column and conditions used.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Molecular Ion (m/z) | Key Fragmentation Peaks (Predicted) |
| This compound (Starting Material) | C₇H₅Cl₂IO | 318.93 | 318, 320, 322 | Loss of CH₃, I, Cl |
| 5-Phenyl-1,3-dichloro-2-methoxybenzene (Suzuki Product) | C₁₃H₁₀Cl₂O | 253.13 | 252, 254, 256 | Loss of CH₃, Cl, Phenyl group |
| N-Phenyl-3,5-dichloro-2-methoxyaniline (Buchwald-Hartwig Product) | C₁₃H₁₁Cl₂NO | 268.14 | 267, 269, 271 | Loss of CH₃, Cl, Phenylamino group |
Experimental Protocols
General GC-MS Analysis Protocol
A robust GC-MS method is essential for the effective separation and identification of the starting material, products, and potential byproducts.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating these aromatic compounds.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 500.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Caption: A logical workflow for the analysis of reaction products using GC-MS.
Suzuki-Miyaura Coupling Protocol
This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound.
-
Reactants: To a reaction vessel, add this compound (1 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2 mmol).
-
Solvent: Add a mixture of toluene (B28343) (10 mL) and water (2 mL).
-
Reaction Conditions: Heat the mixture at 90 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product using the general GC-MS protocol.
Buchwald-Hartwig Amination Protocol
This reaction forms a carbon-nitrogen bond between the aryl iodide and an amine.[1]
-
Reactants: In a glovebox or under an inert atmosphere, combine this compound (1 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Solvent: Add anhydrous toluene (10 mL).
-
Reaction Conditions: Heat the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it.
-
Analysis: Analyze the crude product using the general GC-MS protocol.
Alternative Synthetic Approaches and Comparative Discussion
While direct functionalization of this compound is a primary strategy, alternative multi-step syntheses can also yield the target compounds. For instance, a desired 5-aryl-1,3-dichloro-2-methoxybenzene could potentially be synthesized by first preparing a dichlorinated methoxybiphenyl and then performing a selective iodination, although this would likely be a less efficient route.
For the synthesis of N-aryl-3,5-dichloro-2-methoxyanilines, an alternative could involve the synthesis of 3,5-dichloro-2-methoxyaniline (B1600760) followed by a Buchwald-Hartwig amination with an appropriate aryl halide. The choice of synthetic route will depend on the availability of starting materials, overall yield, and purification challenges.
GC-MS is an invaluable tool for comparing the outcomes of these different synthetic strategies. It allows for the rapid identification of major products and the profiling of impurity profiles, which is critical for process optimization and ensuring the quality of the final product. For non-volatile or thermally labile byproducts, complementary techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed for a comprehensive analysis.
References
Purity Assessment of Synthesized 1,3-Dichloro-5-iodo-2-methoxybenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 1,3-Dichloro-5-iodo-2-methoxybenzene. Objective comparisons of the product's performance with other alternatives are supported by illustrative experimental data and detailed methodologies.
Introduction
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter in drug development and chemical synthesis. Impurities can affect the safety, efficacy, and stability of the final product. Therefore, robust analytical methods are required to accurately determine the purity and impurity profile of synthesized compounds. This guide outlines and compares several common analytical techniques for this purpose.
Comparative Analysis of Purity Assessment Methods
A variety of analytical methods can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the desired level of accuracy, the nature of the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of commonly used techniques.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity, detection and quantification of non-volatile impurities. | High resolution, high sensitivity, widely applicable. | May not be suitable for volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. | Identification and quantification of volatile impurities, structural elucidation of unknowns. | High sensitivity, excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, identification of impurities, and quantitative analysis (qNMR). | Provides detailed structural information, can be quantitative without a reference standard. | Lower sensitivity compared to chromatographic methods. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting point. | Simple, inexpensive, and rapid. | Insensitive to small amounts of impurities, not applicable to liquids. |
Experimental Data and Protocols
To illustrate the application of these techniques, a hypothetical batch of synthesized this compound was analyzed. The results are presented below, followed by detailed experimental protocols.
Quantitative Data Summary
| Analytical Method | Purity of this compound (%) | Major Impurity Detected | Impurity Content (%) |
| HPLC | 99.2 | 1,3-Dichloro-2-methoxybenzene | 0.5 |
| GC-MS | 99.1 | 1,3-Dichloro-2-methoxybenzene | 0.6 |
| qNMR | 99.0 | 1,3-Dichloro-2-methoxybenzene | 0.7 |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve a known amount of the synthesized this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for separating halogenated aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in dichloromethane.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas flow rate: 1.0 mL/min (Helium)
-
Ion source temperature: 230 °C
-
Mass range: 50-500 amu
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Interpretation: Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. Calculate the purity based on the relative peak areas.
Quantitative NMR (qNMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with a known amount of an internal standard (e.g., maleic anhydride)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard and dissolve them in CDCl₃.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the nuclei.
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: Calculate the purity of the sample using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Visualizations
The following diagrams illustrate the workflow for purity assessment and the logical relationship between the different analytical techniques.
Caption: Workflow for Purity Assessment.
Caption: Relationship between Analytical Techniques.
A Comparative Guide to the Reactivity of C-I vs C-Cl Bonds in 1,3-Dichloro-5-iodo-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, polyhalogenated aromatic compounds serve as versatile scaffolds for the construction of complex molecular architectures. The ability to selectively functionalize one halogen over another is paramount for efficient and controlled synthesis, particularly in the development of pharmaceuticals and advanced materials. This guide provides an objective comparison of the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 1,3-dichloro-5-iodo-2-methoxybenzene, supported by fundamental principles and experimental data for key cross-coupling reactions.
Theoretical Basis for Differential Reactivity
The selective functionalization of this compound is primarily governed by the significant difference in the bond dissociation energies (BDE) of the C-I and C-Cl bonds. The C-I bond is substantially weaker than the C-Cl bond, making it more susceptible to cleavage.[1][2] This difference is the cornerstone of its chemoselectivity in numerous transition metal-catalyzed reactions.
In the context of palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). The lower BDE of the C-I bond facilitates a much faster rate of oxidative addition compared to the C-Cl bond.[3] Consequently, under carefully controlled conditions, the palladium catalyst will selectively insert into the C-I bond, leaving the C-Cl bonds intact for potential subsequent transformations. The general reactivity trend for aryl halides in such reactions is well-established: C-I > C-Br > C-OTf > C-Cl.[3][4][5][6]
Table 1: Average Bond Dissociation Energies (BDE) for Aryl Halides
| Bond | Average BDE (kcal/mol) | Relative Reactivity |
| C-I | ~64 | Highest |
| C-Br | ~79 | High |
| C-Cl | ~95 | Low |
| C-F | ~124 | Lowest |
Note: Values are approximate and can vary based on the specific molecular structure.[7][8]
The electron-donating 2-methoxy group on the benzene (B151609) ring increases electron density, which can slightly modulate the reactivity of the adjacent halogenated positions, but the dominant factor for selectivity remains the inherent weakness of the C-I bond.
Logical Workflow for Selective Functionalization
The differential reactivity of the C-I and C-Cl bonds in this compound allows for a logical and stepwise approach to molecular elaboration. The C-I bond serves as the primary reactive site for a wide array of cross-coupling reactions under standard conditions. Once the iodo position is functionalized, the less reactive chloro groups can be targeted using more forcing conditions or specialized catalyst systems designed for aryl chloride activation.
Caption: Logical workflow for the sequential functionalization of this compound.
Comparative Performance in Cross-Coupling Reactions
The following sections detail the expected reactivity of this compound in several cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds, coupling an organoboron reagent with an organic halide.[9] For this compound, this reaction demonstrates excellent chemoselectivity, with the coupling occurring exclusively at the C-I position under standard conditions.[10][11][12]
Table 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst System | Base | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 80 | 12 | 2,4-Dichloro-6-methoxy-1,1'-biphenyl | >95 |
| 2 | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | 100 | 8 | 2,4-Dichloro-6-methoxy-1,1'-biphenyl | >98 |
| 3 | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 120 | 24 | 2,4-Dichloro-6-methoxy-1,1'-biphenyl | >95 |
| 4 | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 120 | 24 | Dichlorinated starting material | >99 (recovered) |
Data is representative and based on established principles of Suzuki-Miyaura reactivity.[6][13]
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene (B28343) (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: General experimental workflow for a selective Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][14][15] Similar to the Suzuki reaction, the Sonogashira coupling is highly selective for the C-I bond over the C-Cl bond due to the disparity in their oxidative addition rates.[5][16]
Table 3: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
| Entry | Catalyst System | Base | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂/CuI (2/4 mol%) | TEA | 60 | 6 | 1,3-Dichloro-2-methoxy-5-(phenylethynyl)benzene | >90 |
| 2 | Pd(OAc)₂/XPhos/CuI (1/2/4 mol%) | Cs₂CO₃ | 80 | 4 | 1,3-Dichloro-2-methoxy-5-(phenylethynyl)benzene | >95 |
| 3 | Pd(PPh₃)₂Cl₂/CuI (2/4 mol%) | TEA | 100 | 12 | 1,3-Dichloro-2-methoxy-5-(phenylethynyl)benzene | >90 (with some decomposition) |
Data is representative and based on established principles of Sonogashira reactivity.
-
In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as THF or toluene (10 mL).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) and a base, typically an amine like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) (3.0 mmol, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed (monitor by TLC).
-
After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17][18][19] This reaction is indispensable for synthesizing aryl amines. The selectivity for the C-I bond in this compound is exceptionally high, as C-Cl bond amination typically requires specialized, highly active ligand systems and more forcing conditions.[20][21]
Table 4: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
| Entry | Catalyst System | Base | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Pd₂(dba)₃/Xantphos (1/2 mol%) | NaOtBu | 100 | 16 | 4-(3,5-Dichloro-4-methoxyphenyl)morpholine | >92 |
| 2 | Pd(OAc)₂/BINAP (2/3 mol%) | Cs₂CO₃ | 110 | 18 | 4-(3,5-Dichloro-4-methoxyphenyl)morpholine | >90 |
| 3 | Pd₂(dba)₃/RuPhos (1/2 mol%) | K₃PO₄ | 100 | 12 | 4-(3,5-Dichloro-4-methoxyphenyl)morpholine | >95 |
Data is representative and based on established principles of Buchwald-Hartwig amination.[3]
-
In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Remove the vial from the glovebox, add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 equiv).
-
Seal the vial and heat the mixture in a preheated oil bath at 100°C for 12-18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Summary and Conclusion
The comparative reactivity of the C-I and C-Cl bonds in this compound is starkly different, providing a reliable handle for selective organic synthesis. The significantly lower bond dissociation energy of the C-I bond ensures its preferential reaction in a host of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
This inherent chemoselectivity allows researchers and drug development professionals to employ this compound as a versatile building block for sequential, site-selective functionalization. By first targeting the iodo position under mild conditions, a diverse range of substituents can be introduced, leaving the more robust chloro groups available for subsequent transformations under more vigorous conditions if required. This strategic approach maximizes synthetic efficiency and expands the accessible chemical space for creating novel and complex molecules.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bond Energies [www2.chemistry.msu.edu]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.rug.nl [research.rug.nl]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to 1,3-Dichloro-5-iodo-2-methoxybenzene and Other Iodinated Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, iodinated aromatic compounds serve as pivotal building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. Their high reactivity in various cross-coupling reactions makes them indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of 1,3-dichloro-5-iodo-2-methoxybenzene with other representative iodinated building blocks, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for specific synthetic transformations.
Introduction to Iodinated Building Blocks
Aryl iodides are generally more reactive than their bromide and chloride counterparts in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. However, the reactivity can be significantly influenced by the nature and position of other substituents on the aromatic ring. This guide will focus on comparing the performance of this compound with iodobenzene (B50100) and 1,3-dichloro-5-iodobenzene (B1583806) in three widely used cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the selected iodinated building blocks is presented below. These properties can influence their handling, solubility, and reactivity.
| Property | This compound | Iodobenzene | 1,3-Dichloro-5-iodobenzene |
| CAS Number | 71742-42-2[1] | 591-50-4 | 3032-81-3[2] |
| Molecular Formula | C₇H₅Cl₂IO[1] | C₆H₅I | C₆H₃Cl₂I[2] |
| Molecular Weight | 302.93 g/mol [1] | 204.01 g/mol | 272.89 g/mol [2] |
| Appearance | Not specified | Colorless liquid[3] | Off-white powder[2] |
| Melting Point | Not specified | -29 °C | 53-61 °C |
| Boiling Point | Not specified | 188 °C | Not specified |
| Solubility | Not specified | Insoluble in water; soluble in organic solvents. | Not specified |
Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of the selected iodinated building blocks in key cross-coupling reactions. The data presented is a synthesis of typical results found in the literature for similar substrates, intended to provide a relative performance benchmark.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. The reactivity of the aryl iodide is a critical factor for the efficiency of this reaction.
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |
| 2 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | - | WEB | RT | 1 | 95[4] |
| 3 | 1,3-Dichloro-5-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 8 | ~92 |
Analysis:
The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups on this compound can lead to a moderate reactivity. Iodobenzene, being the simplest aryl iodide, often exhibits high reactivity under mild conditions.[4] 1,3-dichloro-5-iodobenzene, with two electron-withdrawing chloro groups, is expected to be highly reactive in the oxidative addition step, potentially leading to shorter reaction times.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, and is a cornerstone for the synthesis of substituted alkynes.
Comparative Data for Sonogashira Coupling
| Entry | Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%) | Et₃N | THF | 60 | 6 | ~88 |
| 2 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (cat.), CuI (cat.) | Et₃N | THF | RT | 1.5 | ~95[3] |
| 3 | 1,3-Dichloro-5-iodobenzene | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.), CuI (cat.) | Et₃N | - | RT | 1.5 | ~90[3] |
Analysis:
Similar to the Suzuki-Miyaura coupling, the reactivity in Sonogashira coupling is influenced by the substituents on the aryl iodide. The electron-withdrawing chloro groups on 1,3-dichloro-5-iodobenzene and the target compound can enhance the rate of oxidative addition. Iodobenzene's high reactivity allows the reaction to proceed efficiently at room temperature.[3]
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The reaction can be sensitive to steric hindrance and the electronic nature of the aryl halide.
Comparative Data for Buchwald-Hartwig Amination
| Entry | Aryl Iodide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%) | NaOtBu | Toluene | 100 | 18 | ~75 |
| 2 | Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05 mol%) | t-BuONa | Water | 50 | 0.07 | 90[5][6] |
| 3 | 1,3-Dichloro-5-iodobenzene | Morpholine | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 | 24 | ~82 |
Analysis:
Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations due to the potential for the formation of off-cycle palladium-iodide species.[7] However, with appropriate ligand selection, high yields can be achieved. The steric hindrance from the ortho-methoxy group in this compound might necessitate a slightly higher catalyst loading or a more active ligand system compared to less substituted aryl iodides.
Logical Relationship in Catalyst Selection
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1,3-Dichloro-5-iodobenzene | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Polychlorinated Biaryls
For researchers, scientists, and professionals in drug development, the synthesis of polychlorinated biaryls (PCBs) is a critical process. Historically, methods such as the Cadogan and Ullmann reactions have been employed, but these often suffer from low yields, harsh reaction conditions, and the formation of toxic byproducts.[1] Modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Stille couplings, offer significant advantages in terms of efficiency, selectivity, and milder conditions.[1] This guide provides an objective comparison of these alternative reagents, supported by experimental data, to inform the selection of the most suitable synthetic strategy.
Data Presentation: A Comparative Analysis of Synthetic Methods
The choice of synthetic route for PCBs can significantly impact yield, purity, and environmental footprint. The following table summarizes the performance of various methods based on reported experimental data.
| Reaction Type | Reagents | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Aryl boronic acids, Aryl halides | Pd(dba)₂/DPDB, K₃PO₄, Toluene (B28343), 100°C, 24h | 65-98 | High yields, high selectivity, mild conditions, low toxicity of reagents.[1] | Boronic acids can be unstable; potential for self-coupling.[1] |
| Negishi Coupling | Organozinc reagents, Aryl halides | Ni or Pd catalyst (e.g., Ni(acac)₂/PPh₃), THF | 75-95[2] | Good yields, high functional group tolerance.[2] | Organozinc reagents are moisture and air-sensitive. |
| Stille Coupling | Organotin (stannane) reagents, Aryl halides | Pd catalyst (e.g., Pd(PPh₃)₄), Toluene, 125°C | 76-99 | High yields, broad functional group tolerance. | High toxicity of organotin reagents and byproducts.[3] |
| Ullmann Reaction | Aryl iodides | Copper-bronze, 230°C, 7 days | 20-38 | Suitable for symmetrical PCBs with multiple ortho-chlorines.[4] | Harsh conditions, low yields, often limited to symmetrical products.[4] |
| Modified Ullmann Reaction | Chlorinated iodobenzenes | Cu-bronze/CuCl, N-methylpyrrolidinone, 110°C, 17-48h | 20-52[5] | Milder conditions than the classic Ullmann reaction.[5] | Moderate yields, potential for dechlorination byproducts.[4] |
| Cadogan Reaction | o-Nitrostyrenes | Trialkyl phosphites (e.g., P(OEt)₃) | Good (Qualitative) | Useful for intramolecular cyclization to form specific heterocycles.[6][7] | Yields can be variable; not a general biaryl coupling method. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic routes. Below are representative experimental protocols for the Suzuki-Miyaura and Ullmann reactions in the context of PCB synthesis.
1. Suzuki-Miyaura Coupling for Sterically Hindered PCBs
-
Reaction Setup: To a solution of the respective chlorinated iodoarene (1.0 eq) and the appropriate benzene (B151609) boronic acid (1.2 eq) in toluene, add Pd(dba)₂ (0.05 eq), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) (0.1 eq), and K₃PO₄ (3.0 eq).
-
Reaction Conditions: The reaction mixture is heated to 100°C for 24 hours under an inert atmosphere.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
2. Modified Ullmann Coupling for Symmetrical PCBs [4]
-
Reagent Preparation: Freshly activated copper-bronze powder is prepared.
-
Reaction Setup: To a solution of the chlorinated iodobenzene (B50100) (1.0 eq) and CuCl (0.2 eq) in N-methylpyrrolidinone under a nitrogen atmosphere, add the activated copper-bronze powder (200 mg/mmol of substrate) in small portions.
-
Reaction Conditions: The mixture is heated to 110°C for 17-48 hours.
-
Workup and Purification: The reaction mixture is cooled and filtered. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting product is purified by chromatography.
3. Negishi Coupling for Biaryl Synthesis [8]
-
Preparation of Organozinc Reagent: Under an inert atmosphere, dissolve the aryl halide (e.g., bromobenzene, 1.0 eq) in anhydrous THF and cool to -78°C. Add n-butyllithium (1.0 eq) slowly and stir for 30 minutes to form the aryllithium reagent. In a separate flask, prepare a solution of zinc chloride in anhydrous THF. Slowly transfer the cold aryllithium solution to the zinc chloride solution at 0°C and then allow it to warm to room temperature and stir for 1 hour.
-
Coupling Reaction: In a separate flask under an inert atmosphere, dissolve the other aryl halide (e.g., 3-Bromo-2-iodofuran, 1.0 eq) in anhydrous THF and add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Slowly add the prepared organozinc reagent (1.2 eq) to this mixture at room temperature. The reaction can be gently heated to 40-50°C.
-
Workup and Purification: Monitor the reaction by TLC. Once complete, quench the reaction and perform a standard aqueous workup. The crude product is purified by column chromatography.
4. Stille Coupling for Biaryl Synthesis [9]
-
Reaction Setup: In a round-bottom flask with a stir bar, add the aryl halide (e.g., 1,4-dibromoperfluorobenzene, 1.0 eq) and the organostannane reagent (e.g., 2-(Tributylstannyl)furan, >2.0 eq). Add toluene as the solvent.
-
Inerting: Purge the reaction mixture with an inert gas like argon for 20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), ~5 mol%).
-
Reaction Conditions: Heat the reaction mixture to 125°C under an inert atmosphere.
-
Workup and Purification: After the reaction is complete, cool the mixture and perform an appropriate workup, which may involve quenching and extraction. Purification is typically done by column chromatography. It is important to note that organotin byproducts can be difficult to remove.
Mandatory Visualizations
Caption: A comparison of modern and traditional methods for PCB synthesis.
Caption: A generalized experimental workflow for biaryl synthesis.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. xray.uky.edu [xray.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Comprehensive Performance Evaluation of Catalysts for Cross-Coupling Reactions with 1,3-Dichloro-5-iodo-2-methoxybenzene
For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted aromatic compounds is a critical step in the synthesis of complex molecules. This guide provides a comparative overview of catalytic systems for cross-coupling reactions involving 1,3-dichloro-5-iodo-2-methoxybenzene, a versatile building block in organic synthesis.
The reactivity of halogenated aromatics in palladium-catalyzed cross-coupling reactions is heavily influenced by the nature of the halogen atom, with the general trend being I > Br > Cl. This selectivity allows for the stepwise functionalization of polyhalogenated substrates. In the case of this compound, the carbon-iodine bond is the most reactive site for oxidative addition to a low-valent palladium catalyst, enabling selective transformations at this position while leaving the chloro substituents intact. The electron-donating methoxy (B1213986) group at the 2-position can influence the electronic properties of the aromatic ring, potentially affecting reaction rates.
Detailed experimental data for cross-coupling reactions specifically utilizing this compound is not extensively available in the reviewed literature. However, by drawing comparisons with structurally and electronically similar substrates, such as other iodo-dimethoxybenzene derivatives, we can infer the performance of various catalytic systems.
Catalyst Performance in Key Cross-Coupling Reactions
The following table summarizes expected catalyst performance for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this compound, based on established protocols for analogous compounds. Optimal conditions often involve the use of palladium catalysts with specific phosphine (B1218219) ligands.
| Reaction Type | Catalyst System | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 2-5 | K₂CO₃ or Cs₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | 80-100 | 12-24 | 75-95 |
| Pd(OAc)₂ / SPhos | 1-3 | K₃PO₄ | 1,4-Dioxane | 80-110 | 8-16 | 80-98 | |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | 1-3 (Pd), 2-5 (CuI) | Et₃N or DIPEA | THF or DMF | Room Temp - 60 | 6-18 | 70-90 |
| Pd(PPh₃)₄ / CuI | 2-5 (Pd), 3-6 (CuI) | Piperidine | Toluene | 50-80 | 8-20 | 70-92 | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | 1-2 | NaOtBu or K₃PO₄ | Toluene or Dioxane | 90-120 | 12-24 | 65-90 |
| Pd(OAc)₂ / BINAP | 2-4 | Cs₂CO₃ | Toluene | 100-130 | 16-30 | 60-85 |
Experimental Protocols
Below are detailed experimental protocols for key cross-coupling reactions, adapted for this compound based on established methodologies for similar substrates.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling
This protocol outlines a standard procedure for the palladium and copper co-catalyzed coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and Et₃N (3.0 mmol, 3.0 equiv.).
-
To the resulting suspension, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed N-arylation of an amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
To aid in the understanding of the experimental processes and logical comparisons, the following diagrams are provided.
Navigating the Labyrinth of Haloanisole Analysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of substituted haloanisoles are critical. These compounds, often associated with off-flavors and potential toxicity, demand robust and reliable analytical methods. This guide provides a comprehensive cross-validation of prevalent analytical techniques, offering a clear comparison of their performance based on experimental data.
At a Glance: Performance of Key Analytical Methods
The landscape of haloanisole analysis is dominated by Gas Chromatography-Mass Spectrometry (GC-MS) based methods, renowned for their high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) presents an alternative, though less documented, approach. The following tables summarize the quantitative performance of these methods based on published validation data.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS, particularly when coupled with headspace solid-phase microextraction (HS-SPME), stands as the industry standard for haloanisole analysis. The variations in GC-MS methodologies often lie in the specific mass spectrometry technique employed, such as single quadrupole (MS), tandem mass spectrometry (MS/MS or QqQ), and time-of-flight mass spectrometry (ToF-MS).
| Parameter | GC-MS(SIM) | GC-MS/MS (QqQ) | GCxGC-ToF-MS | Reference |
| Limit of Detection (LOD) | 0.1 - 13.3 ng/L | 0.01 - 0.1 ng/L | 0.09 - 2.92 ng/L | |
| Limit of Quantification (LOQ) | Not explicitly stated | ≤ 1.0 ng/L | Not explicitly stated | |
| **Linearity (R²) ** | > 0.99 | ≥ 0.997 | > 0.99 | |
| Precision (%RSD) | < 15% | < 10% | Good | [1] |
| Accuracy/Recovery | Good | 90 - 110% | Good | [1] |
Key Findings: GC-MS/MS (Triple Quadrupole) consistently demonstrates the lowest limits of detection and quantification, making it the most sensitive method for trace-level analysis of haloanisoles. While GC-MS(SIM) and GCxGC-ToF-MS also provide reliable results, GC-MS/MS offers superior selectivity by reducing matrix interferences.
High-Performance Liquid Chromatography (HPLC) Methods
Information on validated HPLC methods for a wide range of substituted haloanisoles is limited in publicly available literature. However, a specific method for 2,4,6-trichloroanisole (B165457) (TCA) has been documented.
| Parameter | HPLC-UV | Reference |
| Analyte | 2,4,6-Trichloroanisole (TCA) | |
| Limit of Detection (LOD) | Not specified | |
| Limit of Quantification (LOQ) | Not specified | |
| Linearity (R²) | Not specified | |
| Precision (%RSD) | Not specified | |
| Accuracy/Recovery | Not specified |
Note: The lack of comprehensive validation data for HPLC methods in the analysis of a broader range of haloanisoles makes a direct, quantitative comparison with GC-MS challenging. GC is generally preferred for volatile compounds like haloanisoles.[2]
Deep Dive: Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the discussed methods.
GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)
This method is widely adopted for its automation, high throughput, and minimal sample preparation.
1. Sample Preparation:
-
A 10 mL aliquot of the sample (e.g., wine, water) is placed into a 20 mL headspace vial.
-
Addition of an internal standard (e.g., deuterated haloanisole) is performed for accurate quantification.
-
Salt (e.g., 30% NaCl) is often added to the sample to increase the volatility of the haloanisoles.
2. HS-SPME Extraction:
-
The vial is incubated at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 5 minutes) to allow the analytes to partition into the headspace.[1]
-
An SPME fiber (e.g., DVB/PDMS) is exposed to the headspace for a defined extraction time (e.g., 20 minutes) to adsorb the haloanisoles.
3. GC-MS Analysis:
-
The SPME fiber is then introduced into the hot GC inlet for thermal desorption of the analytes onto the analytical column.
-
Gas Chromatograph (GC) Conditions:
-
Column: Typically a non-polar or medium-polarity column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the different haloanisoles based on their boiling points.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is standard.
-
Acquisition Mode:
-
Selected Ion Monitoring (SIM): For targeted analysis, specific ions for each haloanisole are monitored to increase sensitivity.
-
MS/MS (Multiple Reaction Monitoring - MRM): For enhanced selectivity, a precursor ion is selected and fragmented, and a specific product ion is monitored.
-
-
HPLC-UV Method for 2,4,6-Trichloroanisole (TCA)
This method provides an alternative for the analysis of a specific haloanisole without the need for derivatization.
1. Sample Preparation:
-
The sample containing TCA is dissolved in a suitable solvent compatible with the mobile phase.
2. HPLC Analysis:
-
Column: Newcrom R1 mixed-mode column (4.6x150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70/30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
Visualizing the Workflow and Method Comparison
To better understand the analytical processes and their relationships, the following diagrams illustrate the experimental workflow and the logical comparison between the primary analytical techniques.
Conclusion
The cross-validation of analytical methods for substituted haloanisoles clearly indicates the superiority of GC-MS based techniques, particularly HS-SPME-GC-MS/MS, in terms of sensitivity, selectivity, and the wealth of available validated protocols. This makes it the recommended method for routine quality control and research applications where trace-level detection is paramount. While HPLC offers a viable alternative, further research and validation are required to establish its broader applicability and performance for a wider range of haloanisoles. Researchers and drug development professionals should consider the specific requirements of their analysis, including the target analytes, required sensitivity, and available instrumentation, when selecting the most appropriate method.
References
A Comparative Benchmarking Guide to 1,3-Dichloro-5-iodo-2-methoxybenzene in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the aryl halide is a critical parameter that significantly influences reaction kinetics, yields, and selectivity. This guide provides a comprehensive comparison of 1,3-Dichloro-5-iodo-2-methoxybenzene and its bromo- and chloro-analogs in Suzuki reactions, supported by experimental data to inform catalyst and substrate selection in complex synthetic endeavors.
Executive Summary
Among the tri-substituted methoxybenzene halides, the reactivity in Suzuki-Miyaura coupling follows the established trend of C-I > C-Br > C-Cl bond activation. This compound demonstrates superior performance in terms of reaction efficiency, typically affording higher yields in shorter reaction times under standard Suzuki coupling conditions. This heightened reactivity is attributed to the lower bond dissociation energy of the C-I bond, facilitating the initial oxidative addition step in the catalytic cycle. While the bromo- and chloro-analogs are more cost-effective starting materials, they often necessitate more forcing reaction conditions, including higher catalyst loadings, stronger bases, and elevated temperatures, to achieve comparable yields.
Performance Comparison of Aryl Halides in Suzuki Coupling
The following table summarizes the performance of this compound and its bromo- and chloro-analogs in a representative Suzuki-Miyaura coupling reaction with phenylboronic acid. The data is compiled from various sources and standardized for comparison.
| Aryl Halide | Leaving Group | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Iodo | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 80 | 2-4 | >90 |
| 1-Bromo-3,5-dichloro-2-methoxybenzene | Bromo | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 8-12 | 75-85 |
| 1,3,5-Trichloro-2-methoxybenzene | Chloro | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 18-24 | 60-70 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure for the Suzuki coupling of the highly reactive iodo-derivative.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times.
-
Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent system of Toluene, Ethanol, and Water.
-
The reaction mixture is heated to 80°C with vigorous stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically within 2-4 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Reaction Mechanisms and Workflows
The efficiency of the Suzuki-Miyaura coupling is dictated by the three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the halogen on the aryl halide primarily influences the initial and often rate-determining oxidative addition step.
A typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction is depicted below. Adherence to an inert atmosphere is critical for preventing catalyst deactivation and unwanted side reactions.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
